Technical Documentation Center

1,1-Dibromononane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Dibromononane
  • CAS: 62168-27-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1,1-Dibromononane (CAS 62168-27-8)

[1][2] Executive Summary 1,1-Dibromononane (CAS 62168-27-8) is a specialized geminal dihalide intermediate used primarily in advanced organic synthesis and organometallic chemistry.[1][2][3] Unlike its more common isomer...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1,1-Dibromononane (CAS 62168-27-8) is a specialized geminal dihalide intermediate used primarily in advanced organic synthesis and organometallic chemistry.[1][2][3] Unlike its more common isomer 1,9-dibromononane, the 1,1-isomer features two bromine atoms on the terminal carbon, granting it unique reactivity as a carbenoid precursor . It serves as a critical building block for the synthesis of terminal alkynes via the Fritsch-Buttenberg-Wiechell rearrangement and acts as a homologation reagent in zirconium-mediated cyclizations.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of 1,1-dibromononane, designed for researchers requiring high-purity generation and utilization of this compound.

Part 1: Chemical Profile & Properties[1][4]

1,1-Dibromononane is a lipophilic, pale yellow oil at room temperature. Its geminal structure creates a distinct electrophilic site that can be selectively lithiated to form reactive carbenoids.

Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 62168-27-8 Verified Identity
IUPAC Name 1,1-Dibromononane
Molecular Formula

Molecular Weight 286.05 g/mol
Appearance Pale yellow oilOxidizes slightly upon storage
Boiling Point ~110–115 °C @ 0.5 mmHgEstimated based on homologs; decomposes at atm. pressure
Density ~1.38 g/cm³Estimated vs. 1,9-isomer (1.40 g/cm³)
Solubility Soluble in Hexane, DCM, THF, Et₂OHydrophobic; insoluble in water
Stability Light and moisture sensitiveStore under Argon at 4°C

Part 2: Synthesis & Production

The most robust method for synthesizing 1,1-dibromononane is the Ramirez gem-dibromination (Corey-Fuchs precursor step). This protocol converts nonanal directly to the gem-dibromide using carbon tetrabromide (


) and triphenylphosphine (

). This method is preferred over hydrazine-based routes due to milder conditions and higher yields.
Mechanism of Action

The reaction proceeds via the in situ formation of a dibromomethylene triphenylphosphorane (dibromo-Wittig reagent). The phosphine attacks


 to form a bromophosphonium salt, which then reacts with the aldehyde (nonanal). The driving force is the formation of the strong P=O bond in triphenylphosphine oxide (

).
Experimental Protocol: Ramirez Dibromination

Scale: 10 mmol | Yield: ~85-92%

Reagents:

  • Nonanal (1.0 equiv, 1.42 g)

  • Carbon Tetrabromide (

    
    ) (2.0 equiv, 6.63 g)
    
  • Triphenylphosphine (

    
    ) (4.0 equiv, 10.49 g)
    
  • Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add

    
     and anhydrous DCM. Cool the solution to 0 °C  in an ice bath.
    
  • Ylide Formation: Add

    
     slowly over 10 minutes. The solution will turn yellow/orange, indicating the formation of the reactive bromophosphonium species. Stir for 15 minutes at 0 °C.
    
  • Addition: Add Nonanal (neat or dissolved in 5 mL DCM) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexane eluent); the aldehyde spot (

    
    ) should disappear, replaced by the non-polar dibromide (
    
    
    
    ).
  • Quench & Workup:

    • Add 100 mL of Pentane or Hexane to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

      
      ).
      
    • Filter the suspension through a pad of Celite or Silica.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil often contains residual

    
     and 
    
    
    
    . Purify via flash column chromatography using 100% Hexane.
    • Note: 1,1-Dibromononane elutes quickly due to its lack of polarity.

Synthesis Pathway Visualization

Synthesis Nonanal Nonanal (C9 Aldehyde) Intermediate Dibromo-phosphorane Intermediate Nonanal->Intermediate Nucleophilic Attack Reagents CBr4 + PPh3 (DCM, 0°C) Reagents->Intermediate Product 1,1-Dibromononane (Pale Yellow Oil) Intermediate->Product Wittig-type Elimination Byproduct Ph3P=O (Precipitate) Intermediate->Byproduct

Figure 1: Ramirez gem-dibromination pathway converting Nonanal to 1,1-Dibromononane.

Part 3: Reactivity & Applications[5]

1,1-Dibromononane is chemically distinct from alkyl halides like 1-bromononane because the geminal bromines allow for


-elimination  and lithium-halogen exchange  to generate carbenoids.
Terminal Alkyne Synthesis (Fritsch-Buttenberg-Wiechell)

Treatment of 1,1-dibromononane with excess strong base (n-BuLi or LDA) results in the formation of 1-nonyne.

  • Mechanism: The first equivalent of base performs a Lithium-Halogen exchange to form the

    
    -bromo-lithio species. Upon warming or addition of a second equivalent, 
    
    
    
    -elimination of LiBr occurs to form a carbene (or carbenoid), which rearranges to the alkyne.
  • Utility: This allows the conversion of aldehydes (C9) to terminal alkynes (C9) with high fidelity.

Carbenoid Homologation (Zirconium Chemistry)

Research indicates 1,1-dibromononane is used to generate 1-lithio-1-bromononane at -78 °C. This species acts as a carbenoid that can insert into zirconacycles.[4]

  • Application: Used in the synthesis of bicyclic structures (e.g., bicyclo[3.3.0]octanes) by expanding ring sizes via insertion.[4]

Reactivity Flowchart

Reactivity Substrate 1,1-Dibromononane LiSpecies 1-Lithio-1-bromononane (Carbenoid @ -78°C) Substrate->LiSpecies + n-BuLi (1 equiv) THF, -78°C Alkyne 1-Nonyne (Terminal Alkyne) LiSpecies->Alkyne + n-BuLi (2nd equiv) or Warming Zirconacycle Expanded Zirconacycle (Ring Expansion) LiSpecies->Zirconacycle + Zirconocene Complex Insertion Aldehyde Nonanal (Hydrolysis) LiSpecies->Aldehyde H2O Quench

Figure 2: Divergent reactivity of 1,1-Dibromononane carbenoids.

Part 4: Handling & Safety Data

Hazard Classification:

  • Skin/Eye Irritant: Gem-dihalides can be potent irritants. Wear nitrile gloves and safety goggles.

  • Lachrymator: While less volatile than lower homologs, heating can release irritating vapors. Work in a fume hood.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals (potential for vigorous exotherm).

References

  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Intermediates. Journal of the American Chemical Society. Link

  • Grandjean, D., Pale, P., & Chuche, J. (1991). Gem-dibromides from aldehydes: A practical improvement. Tetrahedron Letters. Link

  • University of Southampton. (2006). Zirconium-mediated synthesis of carbocycles using 1,1-dihalo-1-lithio species. ePrints Soton.[4] Link

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters. Link

  • ChemicalBook. (2024). 1,1-Dibromononane Product Description and CAS 62168-27-8 Verification. Link

Sources

Exploratory

Comprehensive Technical Guide to gem-Dibromononane: Structural Properties, Molecular Weight, and Synthetic Applications

Executive Summary In advanced organic synthesis and drug development, geminal dihalides (gem-dihalides) serve as indispensable intermediates for carbon-carbon bond formation, alkyne homologation, and the generation of re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, geminal dihalides (gem-dihalides) serve as indispensable intermediates for carbon-carbon bond formation, alkyne homologation, and the generation of reactive carbenoids. gem-Dibromononane represents a specific class of these compounds, characterized by a nine-carbon aliphatic backbone with two bromine atoms localized on the same carbon atom.

This whitepaper provides an in-depth technical analysis of gem-dibromononane, focusing on its structural isomerism, exact molecular weight calculations, and field-proven synthetic methodologies. By detailing the causality behind specific reagent choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for synthetic chemists and drug development professionals leveraging these intermediates for complex organometallic insertions.

Chemical Structure, Isomerism, and Molecular Weight

The term gem-dibromononane refers to a family of constitutional isomers with the general molecular formula C₉H₁₈Br₂ . The positioning of the geminal bromines dictates both the physical properties and the synthetic utility of the molecule.

Exact Molecular Weight Calculation

Regardless of the isomeric form, the molecular weight remains constant and is calculated based on standard atomic weights[1]:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol

  • Total Molecular Weight: 286.05 g/mol [1]

(Note: Due to the nearly 1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br, mass spectrometry of this compound will yield a distinct M, M+2, and M+4 triplet peak pattern centered around the exact mass of 283.98 Da for the ⁷⁹Br₂ isotopologue).

Structural Isomers and Quantitative Data

The two most synthetically relevant isomers are 1,1-dibromononane (a terminal gem-dihalide) and 2,2-dibromononane (an internal gem-dihalide). These must not be confused with non-geminal isomers like 1,9-dibromononane, which is a terminal cross-linking agent rather than a carbenoid precursor[2].

Table 1: Physicochemical Properties of Key gem-Dibromononane Isomers

Property1,1-Dibromononane2,2-Dibromononane1,9-Dibromononane (Non-gem Ref)
Structural Class Terminal gem-dihalideInternal gem-dihalideTerminal di-primary halide
Molecular Formula C₉H₁₈Br₂C₉H₁₈Br₂C₉H₁₈Br₂
Molecular Weight 286.05 g/mol 286.05 g/mol 286.05 g/mol
CAS Registry Number 62168-27-8[3]N/A (CID 13301585)[1]4549-33-1[2]
Primary Precursor Nonanal (Aldehyde)2-Nonanone (Ketone)1,9-Nonanediol
Primary Utility Terminal Alkynes, CarbenoidsInternal AlkynesPolymer Cross-linking

Visualizing Structural Logic and Synthetic Pathways

To conceptualize the divergent applications of these isomers, the following logical relationship diagram maps the structural classification to their respective downstream synthetic utilities.

Caption: Structural classification and divergent synthetic applications of gem-dibromononane isomers.

Experimental Workflows: Synthesis of 1,1-Dibromononane

The synthesis of gem-dibromides from carbonyls requires careful reagent selection to avoid side reactions. While phosphorus tribromide (PBr₃) is a common brominating agent, its use with aldehydes often leads to unwanted α-bromination or acid-catalyzed aldol condensations due to the generation of highly acidic HBr.

To ensure high chemoselectivity and yield, the preferred methodology utilizes a triphenyl phosphite-bromine complex [(PhO)₃P/Br₂]. This forms a bulky, mild dibromotriphenoxyphosphorane intermediate that selectively activates the carbonyl oxygen[4].

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure reaction integrity.

Reagents Required:

  • Nonanal (1.0 equiv)

  • Triphenyl phosphite, (PhO)₃P (1.1 equiv)

  • Bromine, Br₂ (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Complex Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (PhO)₃P (1.1 equiv) in anhydrous CH₂Cl₂. Cool the system to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: The inert atmosphere prevents the hydrolysis of the moisture-sensitive phosphorane intermediate. Cooling strictly controls the exothermic nature of the subsequent halogenation.

  • Bromine Addition: Add Br₂ (1.1 equiv) dropwise via a pressure-equalizing dropping funnel.

    • Validation Checkpoint: The deep red color of the Br₂ will rapidly dissipate as it reacts to form the dibromotriphenoxyphosphorane complex. A persistent, faint yellow/orange tint indicates the complete consumption of the phosphite and the successful generation of the active reagent.

  • Aldehyde Addition: Slowly add nonanal (1.0 equiv) to the chilled solution. Remove the cooling bath and allow the reaction to gradually warm to 0 °C over 1 hour[4].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The disappearance of the UV-active/stainable nonanal spot confirms full conversion.

  • Quenching & Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes any trace HBr generated from minor side reactions, preventing the acid-catalyzed degradation of the newly formed 1,1-dibromononane.

  • Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using 100% hexanes.

    • Validation Checkpoint: 1,1-dibromononane is highly non-polar and will elute rapidly near the solvent front, cleanly separating from the highly polar triphenyl phosphate byproduct retained on the column.

Applications in Drug Development: Carbenoid Insertions

In advanced drug development, 1,1-dibromononane is not merely an end-product but a critical intermediate for constructing complex pharmacophores. A primary application is the generation of lithium carbenoids for organometallic co-cyclisation.

Research conducted at the University of Southampton demonstrated the utility of 1,1-dibromononane in synthesizing rigid bicyclo[3.3.0]octane frameworks[4]. These structures serve as highly specific templates for structure-activity relationship (SAR) studies targeting human orphan nuclear receptors, specifically LRH-1 and SF-1, which are implicated in metabolic diseases and oncology[4].

By treating 1,1-dibromononane with n-butyllithium (n-BuLi) at -78 °C, a halogen-metal exchange occurs, generating a highly reactive 1-bromo-1-lithiononane carbenoid. This species seamlessly inserts into zirconacycles, driving the homologation and ring-expansion required to build these complex bicyclic drugs[4].

Caption: Workflow detailing the synthesis of 1,1-dibromononane and its application in carbenoid insertion.

References

  • National Center for Biotechnology Information. "2,2-Dibromononane | C9H18Br2 | CID 13301585". PubChem Compound Summary. URL:[Link]

  • University of Southampton Research Repository. "Synthesis and reactivity of lithium carbenoids". ePrints Soton. URL: [Link]

  • iChemistry. "1,1-Dibromononane | CAS 62168-27-8". Chemical Database. URL:[Link]

Sources

Foundational

The Geminal Dibromononane Series: Physicochemical Properties, Spectroscopic Signatures, and Synthetic Utility

Executive Summary The geminal dibromononane series ( ) represents a highly versatile class of halogenated aliphatic compounds. Characterized by the presence of two bromine atoms bonded to the exact same carbon atom, thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The geminal dibromononane series (


) represents a highly versatile class of halogenated aliphatic compounds. Characterized by the presence of two bromine atoms bonded to the exact same carbon atom, these molecules serve as critical intermediates in medicinal chemistry, particularly for the synthesis of complex alkynes, organometallic carbenoids, and sterically hindered ketones.

This technical guide provides an in-depth analysis of the physical properties of the nonane gem-dibromide isomers (from 1,1-dibromononane to 5,5-dibromononane). By examining the causality behind their thermodynamic and spectroscopic trends, this whitepaper equips researchers and drug development professionals with the foundational data necessary for rational synthetic design and self-validating experimental workflows.

Structural Isomerism and the "Geminal" Microenvironment

In organic chemistry, the term "geminal" (derived from the Latin gemini, meaning twins) refers to two functional groups attached to the same atom [3]. In the nonane series, the positioning of the gem-dibromo group along the 9-carbon aliphatic chain fundamentally alters the molecule's microenvironment.

The series includes:

  • 1,1-dibromononane: Terminal gem-dibromide [1].

  • 2,2-dibromononane: Methyl-adjacent internal gem-dibromide [2].

  • 3,3-dibromononane & 4,4-dibromononane: Asymmetric internal gem-dibromides.

  • 5,5-dibromononane: Perfectly symmetric internal gem-dibromide.

The spatial proximity of the two heavy, electron-rich bromine atoms creates a localized dipole and a region of extreme steric bulk. Because these functional groups are attached to the same atom, they behave significantly differently than when separated (such as in 1,9-dibromononane), exhibiting unique leaving-group tendencies and packing behaviors [3, 4].

Physicochemical Properties: Trends and Causality

The physical properties of the geminal dibromononane series are dictated by two competing forces: London dispersion forces (surface area) and dipole-dipole interactions .

Table 1: Comparative Physical Properties of the Geminal Dibromononane Series

Note: While terminal dihalides like 1,9-dibromononane have established boiling points (~285–288 °C) and densities (1.407 g/cm³), geminal dihalides exhibit predictable deviations based on steric shielding and symmetry.

IsomerMolecular WeightEstimated Boiling Point (760 mmHg)Estimated Density (25 °C)Dipole Moment & Symmetry
1,1-dibromononane 286.05 g/mol 265 – 270 °C~1.45 g/cm³High (Highly Asymmetric)
2,2-dibromononane 286.05 g/mol 260 – 265 °C~1.43 g/cm³Moderate
3,3-dibromononane 286.05 g/mol 258 – 262 °C~1.42 g/cm³Moderate
4,4-dibromononane 286.05 g/mol 255 – 260 °C~1.41 g/cm³Low
5,5-dibromononane 286.05 g/mol 250 – 255 °C~1.40 g/cm³Lowest (Highly Symmetric)
The Causality Behind the Trends
  • Boiling Point Depression via Sphericity: As the gem-dibromo group migrates from the terminal carbon (1,1-position) to the central carbon (5,5-position), the molecule's shape transitions from an elongated chain to a more spherical, "branched-like" structure. A spherical geometry minimizes the surface area available for intermolecular London dispersion forces. Consequently, 5,5-dibromononane requires less thermal energy to enter the vapor phase than 1,1-dibromononane.

  • Density and Steric Shielding: Density is a function of how tightly molecules pack in the liquid phase. In 1,1-dibromononane, the uninterrupted octyl tail allows for efficient parallel packing, while the exposed terminal

    
     group facilitates strong intermolecular dipole interactions. In 5,5-dibromononane, the two flanking butyl chains sterically shield the polar 
    
    
    
    bonds, preventing tight intermolecular packing and thereby lowering the liquid density.

PropertyTrends A 1,1-dibromononane Terminal Dipole Highest BP & Density B Internal Isomers (2,2 to 4,4) Increasing Steric Shielding A->B Decreasing Surface Area C 5,5-dibromononane Symmetric Core Lowest BP & Density B->C Decreasing Dipole Moment

Caption: Causality of physical property gradients across the geminal dibromononane series.

Spectroscopic Signatures (NMR & IR)

For drug development professionals synthesizing these intermediates, self-validating spectroscopic identification is critical. The migration of the gem-dibromo group drastically alters the


 and 

NMR landscapes [3, 4].
  • 1,1-dibromononane: The terminal methine proton (

    
    ) is highly deshielded by the two halogens, appearing as a distinct triplet at ~5.7 ppm . The 
    
    
    
    signal for the terminal carbon typically appears around 45-50 ppm .
  • 2,2-dibromononane: The terminal methyl group (

    
    ) is split by nothing, appearing as a sharp, highly diagnostic singlet at ~2.1 ppm .
    
  • 5,5-dibromononane: Lacking any protons on the halogenated carbon, identification relies on the

    
    -protons (the four protons on carbons 4 and 6). These appear as a complex multiplet around 2.2–2.4 ppm . The high symmetry of the molecule results in only 5 distinct carbon signals in the 
    
    
    
    NMR spectrum, validating its structural purity.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis of geminal dihalides from carbonyl precursors is a standard approach, leveraging the oxophilicity of phosphorus reagents.

Protocol A: Synthesis of 2,2-Dibromononane from 2-Nonanone

This protocol utilizes Phosphorus Pentabromide (


) to convert a ketone into an internal gem-dibromide.

Reagents: 2-Nonanone (1.0 eq),


 (1.2 eq), anhydrous Dichloromethane (DCM).
Step-by-Step Methodology: 
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 1.2 equivalents of

    
     and 50 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
    
  • Addition: Dissolve 1.0 equivalent of 2-nonanone in 10 mL of DCM. Add this solution dropwise to the

    
     suspension over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the oxaphosphetane-like intermediate and prevents the formation of vinyl bromide side-products.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction: Pour the reaction mixture over crushed ice to quench unreacted

    
    . Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated 
    
    
    
    followed by brine.
  • Self-Validation (Purification): Dry over anhydrous

    
     and concentrate under reduced pressure. The primary byproduct is Phosphorus Oxybromide (
    
    
    
    ). Purify via silica gel flash chromatography (100% hexanes).
  • Analytical Check: Run a quick

    
     NMR. The complete disappearance of the ketone 
    
    
    
    -protons and the emergence of a sharp singlet at ~2.1 ppm validates the successful formation of 2,2-dibromononane.
Protocol B: Double Dehydrohalogenation to 1-Nonyne

Geminal dihalides are premier precursors for alkyne synthesis via E2 elimination [4].

Reagents: 1,1-dibromononane (1.0 eq), Potassium tert-butoxide (


) (3.0 eq), anhydrous THF.
Step-by-Step Methodology: 
  • Dissolve 1,1-dibromononane in anhydrous THF under inert atmosphere at -78 °C.

  • Add

    
     portion-wise. Causality: The first elimination to the vinyl bromide is rapid. The second elimination requires strong basic conditions and excess reagent to drive the reaction to the alkyne.
    
  • Warm to room temperature and reflux for 6 hours. Quench with

    
     (aq) and extract with diethyl ether.
    

SyntheticWorkflow N1 Starting Material 2-Nonanone N2 Reagent Addition PBr5 in DCM at 0°C N1->N2 N3 Intermediate Phosphonium species N2->N3 N4 Product 2,2-dibromononane N3->N4 POBr3 elimination N5 Validation 1H NMR: Singlet at 2.1 ppm N4->N5

Caption: Synthetic workflow and self-validation loop for 2,2-dibromononane.

Conclusion

The physical properties of the geminal dibromononane series are a masterclass in how subtle structural isomerism dictates macroscopic behavior. By understanding the causality between steric shielding, dipole moments, and London dispersion forces, researchers can accurately predict the boiling points, densities, and reactivities of these compounds. Whether utilized as precursors for complex alkynes or as substrates for novel organometallic carbenoids, mastery over the physicochemical properties of gem-dihalides is indispensable for modern drug development and synthetic organic chemistry.

References

  • National Center for Biotechnology Information. "1,1-Dibromononane | C9H18Br2 | CID 43940" PubChem, [Link]

  • National Center for Biotechnology Information. "2,2-Dibromononane | C9H18Br2 | CID 13301585" PubChem, [Link]

  • Wikipedia Contributors. "Geminal" Wikipedia, The Free Encyclopedia, [Link]

Exploratory

A Tale of Two Isomers: An In-depth Technical Guide to 1,1-Dibromononane and 1,9-Dibromononane for the Research Scientist

In the landscape of organic synthesis and materials science, the subtle yet profound influence of isomeric structures on chemical reactivity and application is a cornerstone of molecular design. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and materials science, the subtle yet profound influence of isomeric structures on chemical reactivity and application is a cornerstone of molecular design. This guide provides a comprehensive technical exploration of two dibrominated alkanes, 1,1-dibromononane and 1,9-dibromononane. While sharing the same molecular formula, C₉H₁₈Br₂, their distinct structural arrangements—a geminal versus a terminal dihalide—dictate vastly different synthetic pathways, reactivity profiles, and ultimate utility in the laboratory and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile chemical building blocks.

Structural and Physicochemical Distinctions: A Foundation of Divergent Properties

The fundamental difference between 1,1-dibromononane and 1,9-dibromononane lies in the locant of the two bromine atoms on the nine-carbon nonane chain. This seemingly minor variation has significant consequences for their physical and chemical behavior.

1,1-Dibromononane , a geminal dihalide, features both bromine atoms attached to the same carbon atom, specifically the terminal carbon (C1).[1][2] This arrangement leads to a polarized C-Br bond and a sterically hindered environment around the di-brominated carbon.

1,9-Dibromononane , a terminal or α,ω-dihaloalkane, has its bromine atoms positioned at opposite ends of the carbon chain (C1 and C9).[3] This symmetrical structure presents two independent and sterically accessible primary alkyl halide functionalities.

A summary of their key physical properties is presented in Table 1.

Property1,1-Dibromononane1,9-Dibromononane
Molecular Formula C₉H₁₈Br₂C₉H₁₈Br₂
Molecular Weight 286.05 g/mol 286.05 g/mol [3]
Appearance Colorless to light yellow liquid (predicted)Colorless to pale yellow liquid[3]
Boiling Point Not readily available285-288 °C[4]
Density Not readily available1.407 g/mL at 25 °C[4]
Solubility Soluble in organic solvents, limited solubility in water (predicted)Soluble in organic solvents, limited solubility in water[3]

Synthesis Strategies: Tailored Approaches for Isomeric Purity

The distinct structures of these isomers necessitate different synthetic methodologies, each chosen to selectively install the bromine atoms at the desired positions.

Synthesis of 1,1-Dibromononane: The Corey-Fuchs Reaction

The premier method for the synthesis of 1,1-dibromoalkanes from aldehydes is the Corey-Fuchs reaction .[5][6] This two-step process first converts an aldehyde, in this case, nonanal, into a 1,1-dibromoalkene, which can then be hydrogenated to the desired 1,1-dibromononane. The initial olefination step is a Wittig-type reaction that is highly reliable for a broad range of aldehydes.[1]

Experimental Protocol: Synthesis of 1,1-Dibromo-1-nonene (Corey-Fuchs Olefination)

Materials:

  • Nonanal

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexanes or Pentane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (2.0 - 4.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (1.0 - 2.0 equivalents) to the stirred solution. The mixture will typically change color to a yellow or orange suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of nonanal (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica gel or Celite, washing with hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-1-nonene. Further purification can be achieved by column chromatography on silica gel if necessary.

The subsequent reduction of the double bond in 1,1-dibromo-1-nonene to yield 1,1-dibromononane can be achieved through standard hydrogenation techniques, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Synthesis of 1,9-Dibromononane: From Dimerization or Diol Functionalization

1,9-Dibromononane is more commonly synthesized, often starting from commercially available precursors. A prevalent laboratory-scale synthesis involves the bromination of 1,9-nonanediol.

Experimental Protocol: Synthesis of 1,9-Dibromononane from 1,9-Nonanediol

Materials:

  • 1,9-Nonanediol

  • Carbon tetrabromide (CBr₄)

  • Sodium bromide (NaBr)

  • Copper catalyst

  • Anhydrous Dimethylformamide (DMF)

  • Ether

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry reaction flask equipped with a stir bar, add the copper catalyst (0.01 eq.), 1,9-nonanediol (1.0 eq.), carbon tetrabromide (2.0 eq.), and sodium bromide (2.0 eq.).

  • Seal the reaction vial and displace the air with nitrogen.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture under the light of a purple LED (394 nm) for 24 hours.

  • Upon completion, transfer the mixture to a separatory funnel and layer with ether and water.

  • Separate the aqueous layer and extract with ether.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, Na₂S₂O₃ solution, and brine.

  • Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography (100% hexane as eluent) to afford 1,9-dibromononane.[7]

A Comparative Analysis of Chemical Reactivity

The distinct placement of the bromine atoms in 1,1-dibromononane and 1,9-dibromononane leads to fundamentally different reactivity profiles, which in turn dictates their primary applications in synthesis.

1,1-Dibromononane: A Precursor to Alkynes and Carbenoids

The geminal dibromide functionality in 1,1-dibromononane is predisposed to elimination reactions . Treatment with a strong base, such as two equivalents of sodium amide (NaNH₂) or an organolithium reagent, will result in a double dehydrohalogenation to form the corresponding terminal alkyne, 1-nonyne. This transformation is a cornerstone of alkyne synthesis.

Caption: Elimination reaction of 1,1-dibromononane to form 1-nonyne.

Furthermore, under certain conditions, geminal dihalides can act as precursors to carbenes or carbenoids, which are highly reactive intermediates useful in cyclopropanation and other insertion reactions.

1,9-Dibromononane: A Bifunctional Building Block for Linear and Macrocyclic Structures

In stark contrast, the two primary bromine atoms of 1,9-dibromononane behave as independent electrophilic centers. This bifunctionality makes it an ideal building block for the synthesis of long-chain molecules, polymers, and macrocycles through nucleophilic substitution reactions .[8][9]

Each bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, allowing for the introduction of diverse functional groups at both ends of the nonane chain. This is particularly valuable in the construction of:

  • Long-chain polymers: By reacting with a difunctional nucleophile, 1,9-dibromononane can undergo polymerization to form polyesters, polyethers, or polyamines.

  • Macrocycles: Intramolecular cyclization of a precursor derived from 1,9-dibromononane, or its reaction with a dinucleophile under high dilution conditions, can lead to the formation of macrocyclic structures.[10][11] These are of significant interest in supramolecular chemistry and drug discovery.

  • Bifunctional molecules: It can serve as a linker to connect two molecular entities, for example, in the synthesis of bifunctional catalysts or probes.

Caption: Bifunctional nucleophilic substitution of 1,9-dibromononane.

Spectroscopic Characterization: Deciphering the Isomeric Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct fingerprints for each isomer, allowing for their unambiguous identification.

¹H and ¹³C NMR Spectroscopy

The symmetry and chemical environment of the protons and carbons in each isomer result in characteristic NMR spectra.

Isomer¹H NMR¹³C NMR
1,1-Dibromononane A triplet for the terminal methyl group, multiplets for the methylene groups, and a distinct downfield multiplet for the proton on the dibrominated carbon.A signal for the terminal methyl carbon, several signals for the methylene carbons in the chain, and a significantly downfield-shifted signal for the dibrominated carbon.
1,9-Dibromononane Due to symmetry, fewer signals are observed than for a non-symmetrical nonane derivative. A triplet for the two equivalent brominated methylene groups, and multiplets for the other methylene groups.A downfield signal for the two equivalent brominated carbons, and a set of signals for the internal methylene carbons, reflecting the symmetry of the molecule.

Note: Specific chemical shift values can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The C-Br stretching vibrations are the most informative in the IR spectra of these compounds.

IsomerKey IR Absorptions
1,1-Dibromononane Strong absorptions in the fingerprint region (typically 500-700 cm⁻¹) corresponding to the C-Br stretching of a geminal dibromide. Also, characteristic C-H stretching and bending vibrations for an alkane chain.
1,9-Dibromononane A strong absorption in the fingerprint region (typically 550-650 cm⁻¹) characteristic of a primary alkyl bromide. The spectrum will also be dominated by the C-H stretching and bending vibrations of the long methylene chain.

Applications in Research and Development: From Fundamental Synthesis to Advanced Materials

The distinct reactivity profiles of 1,1- and 1,9-dibromononane translate into a diverse range of applications.

Applications of 1,1-Dibromononane
  • Alkyne Synthesis: As a direct precursor to 1-nonyne, it is a valuable starting material for further transformations in organic synthesis, including click chemistry, Sonogashira couplings, and the synthesis of complex natural products.

  • Carbene Chemistry: Its potential to form carbenes opens up avenues for the synthesis of cyclopropanes and other strained ring systems.

Applications of 1,9-Dibromononane
  • Polymer Chemistry: Used as a monomer or a chain extender in the synthesis of a variety of polymers with tailored properties.

  • Macrocycle Synthesis: A key building block for the construction of macrocyclic hosts for molecular recognition and sensing applications.

  • Drug Discovery: Employed as a flexible linker to connect pharmacophores in the design of bifunctional drugs or probes. It has also been used in the synthesis of nerve agents.[7]

  • Materials Science: Utilized in the preparation of self-assembled monolayers and other functional materials.

Conclusion: Isomeric Purity as a Gateway to Synthetic Precision

References

  • Scribd. Geminal vs Vicinal Dihaloalkanes Explained. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0144539). Retrieved from [Link]

  • Pearson+. Critically evaluate why a geminal dihalide might show lower reactivity towards double dehydrohalogenation compared to a vicinal dihalide. Retrieved from [Link]

  • Heinis, C. et al. (n.d.). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. Chemical Science. Retrieved from [Link]

  • Organic Syntheses. 3. Retrieved from [Link]

  • ResearchGate. (2018). Why Do Vicinal and Geminal Dihaloalkanes Undergo Elimination to Afford Alkynes Rather Than Allenes? Retrieved from [Link]

  • Dömling, A. (2018). Concise Synthesis of Macrocycles by Multicomponent Reactions. PMC. Retrieved from [Link]

  • Wikipedia. Corey–Fuchs reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,1-dibromoethane. Retrieved from [Link]

  • ResearchGate. Synthesis of long-chain branched propylene polymers via macromonomer incorporation. Retrieved from [Link]

  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. (2025, October 31). Retrieved from [Link]

  • ResearchGate. Vibrational Spectroscopic Study of 1-Bromononane. Retrieved from [Link]

  • ArTS. (2021, June 3). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. Retrieved from [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • PubChem. 1,1-Dibromoethane. Retrieved from [Link]

  • Spring, D. (2019, June 20). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Retrieved from [Link]

  • Kumar, V. et al. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. PMC. Retrieved from [Link]

  • White Rose Research Online. (2024, February 23). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Retrieved from [Link]

  • Infrared Spectroscopy. Retrieved from [Link]

  • Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Hong, M. et al. (2022). One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture. PMC. Retrieved from [Link]

  • Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]

  • 1H NMR 1 13C{1H} NMR. Retrieved from [Link]

  • Pure. (2019, February 7). Polymers from macrolactones. Retrieved from [Link]

  • Gunawan, G. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • NIST WebBook. 1,1-Dibromopropene. Retrieved from [Link]

  • Barroso-Bujans, F. et al. (2022). Macrocyclic polymers. Retrieved from [Link]

  • The synthesis, properties and potential applications of cyclic polymers. (2020, April 6). Retrieved from [Link]

  • Zhang, W. et al. (n.d.). Discrete Giant Polymeric Chains Based on Nanosized Monomers. PMC. Retrieved from [Link]

  • Advances in the synthesis and applications of macrocyclic polyamines. (n.d.). Retrieved from [Link]

  • Hirao, A. et al. (n.d.). Synthesis of chain end acyl-functionalized polymers by living anionic polymerization: versatile precursors for H-shaped polymers. RSC Publishing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Deoxygenative Bromination for the Synthesis of 1,1-Dibromononane from Nonanal

Strategic Rationale & Chemical Context The synthesis of geminal-dibromides (1,1-dibromoalkanes) from aliphatic aldehydes is a critical transformation in organic synthesis and drug development. These compounds serve as ve...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The synthesis of geminal-dibromides (1,1-dibromoalkanes) from aliphatic aldehydes is a critical transformation in organic synthesis and drug development. These compounds serve as versatile building blocks for terminal alkynes, organometallic cross-coupling partners, and complex pharmaceutical intermediates.

Historically, converting an aldehyde like nonanal to 1,1-dibromononane relied on harsh, corrosive reagents such as phosphorus pentabromide (PBr₅) or boron tribromide (BBr₃). Alternatively, chemists often default to the well-known , using Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄). However, the Ramirez protocol yields a 1,1-dibromoalkene (1,1-dibromonon-1-ene), not the saturated gem-dibromide alkane.

To achieve the saturated 1,1-dibromononane rapidly and safely, this protocol leverages a modern, highly selective deoxygenative bromination utilizing Triphenyl phosphite (P(OPh)₃) and Tetrabutylammonium tribromide (TBATB) [1].

Mechanistic Causality: The P(OPh)₃ Advantage

Expertise & Experience: The choice of P(OPh)₃ over PPh₃ is the mechanistic linchpin of this protocol. When PPh₃ is used in halogenation, the intermediate can easily deprotonate to form a stable ylide, driving the reaction toward olefination.

P(OPh)₃, conversely, is less nucleophilic and creates a highly electrophilic bromophosphonium intermediate upon reaction with TBATB. When nonanal attacks this intermediate, it forms an alkoxyphosphonium species. Because the phenoxy groups withdraw electron density, the phosphorus atom becomes an excellent leaving group (as triphenyl phosphate, O=P(OPh)₃). This strictly enforces an Sₙ2 displacement by the bromide ion, completely preventing ylide formation and yielding the saturated 1,1-dibromononane[1]. Furthermore, TBATB acts as a stable, solid source of electrophilic bromine, eliminating the need to handle highly toxic and fuming liquid Br₂.

Reaction mechanism of deoxygenative bromination of nonanal to 1,1-dibromononane.

Comparative Methodology Data

The following table summarizes the quantitative and qualitative advantages of the TBATB/P(OPh)₃ system against classical alternatives, demonstrating why it is the preferred method for modern drug development workflows.

MethodologyReagentsTarget ProductReaction TimeYield ProfileSafety & Handling
Classical Halogenation PBr₅ or BBr₃gem-Dibromoalkane2 - 12 hoursModerateHighly corrosive, toxic fumes, harsh on sensitive functional groups.
Ramirez Olefination PPh₃ / CBr₄1,1-Dibromoalkene 1 - 4 hoursHighGenerates alkene instead of alkane; requires strict inert atmosphere[2].
Tribromide Deoxygenation P(OPh)₃ / TBATBgem-Dibromoalkane < 10 minutes Excellent (>90%) Mild, solid reagents, highly selective, operates at room temperature[1].

Experimental Protocol: A Self-Validating Workflow

Step-by-step experimental workflow for the synthesis and purification of 1,1-dibromononane.

Materials Required
  • Nonanal : 1.0 mmol (142.2 mg)

  • Triphenyl phosphite (P(OPh)₃) : 1.1 mmol (341.3 mg)

  • Tetrabutylammonium tribromide (TBATB) : 1.1 mmol (530.4 mg)

  • Solvent : Anhydrous Dichloromethane (DCM), 5.0 mL

  • Quenching Agents : Saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃

Step-by-Step Procedure & Causality
  • Reagent Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve nonanal (1.0 mmol) and P(OPh)₃ (1.1 mmol) in 5.0 mL of anhydrous DCM.

    • Causality: Pre-mixing the aldehyde with the phosphite ensures that the highly reactive bromophosphonium intermediate is immediately intercepted by the aldehyde upon formation, preventing side reactions.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add TBATB (1.1 mmol) portion-wise over 2 minutes.

    • Causality: The formation of the bromophosphonium species is exothermic. Cooling controls the reaction rate and prevents the degradation of the intermediate.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for exactly 10 minutes.

    • Self-Validation: The reaction will exhibit a slight color shift as the tribromide is consumed. Monitor via Thin Layer Chromatography (TLC) using 100% Hexanes. The reaction is complete when the UV-active nonanal spot (R_f ~0.2 in DCM)[3] disappears, and a highly non-polar spot (1,1-dibromononane) appears near the solvent front.

  • Quenching : Add 5 mL of saturated aqueous Na₂S₂O₃ followed by 5 mL of saturated aqueous NaHCO₃.

    • Causality: Sodium thiosulfate neutralizes any unreacted electrophilic bromine species (preventing over-bromination during workup), while sodium bicarbonate neutralizes acidic byproducts.

  • Extraction & Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Pass the crude residue through a short plug of silica gel using 100% hexanes as the eluent.

    • Causality: 1,1-dibromononane is highly lipophilic and will elute rapidly in hexanes. The byproduct, triphenyl phosphate, is significantly more polar and will remain immobilized on the silica gel.

Analytical Validation

To confirm the structural integrity of the synthesized 1,1-dibromononane, perform ¹H NMR (CDCl₃) analysis.

  • Negative Indicator : The complete absence of the characteristic nonanal aldehyde proton at δ 9.76 ppm (s, 1H) [3].

  • Positive Indicator : The appearance of a diagnostic triplet at δ ~5.7 ppm (t, 1H) , which corresponds directly to the geminal proton (R–CH Br₂) adjacent to the aliphatic chain.

References

  • Ren, B., Xu, J., & Liu, C. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent. Chemistry – An Asian Journal, 19(5), e202301087.[1]

  • Savignac, P., & Coutrot, P. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 111(11), 6702-6756. [2]

  • ChemicalBook Database. (n.d.). 1-Nonanal synthesis and NMR Spectral Data.[3]

Sources

Application

Corey-Fuchs reaction intermediate 1,1-dibromononane

Application Note: High-Fidelity Synthesis of 1,1-Dibromonon-1-ene via Corey-Fuchs Reaction Executive Summary This technical guide details the synthesis of 1,1-dibromonon-1-ene , the critical gem-dibromoalkene intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1,1-Dibromonon-1-ene via Corey-Fuchs Reaction

Executive Summary

This technical guide details the synthesis of 1,1-dibromonon-1-ene , the critical gem-dibromoalkene intermediate in the Corey-Fuchs reaction. While often colloquially referred to as "1,1-dibromononane" (a saturated alkane), the actual intermediate is an alkene derived from octanal (


 aldehyde) to yield the 

dibromo-olefin. This intermediate is the "masked" alkyne precursor; its purity is the single greatest determinant of yield in the subsequent lithiation step to form terminal alkynes.

This protocol prioritizes Triphenylphosphine Oxide (TPPO) removal —the primary bottleneck in this synthesis—utilizing a self-validating


 complexation strategy alongside standard trituration methods.

Scientific Context & Mechanism

The Corey-Fuchs reaction converts aldehydes to terminal alkynes via a one-carbon homologation.[1][2][3] The formation of the 1,1-dibromoalkene is a Wittig-type transformation.[1][4][5][6]

Mechanism:

  • Ylide Generation: Triphenylphosphine (

    
    ) attacks Carbon Tetrabromide (
    
    
    
    ) to form a bromophosphonium salt. A second equivalent of
    
    
    acts as a base, deprotonating the salt to generate the active ylide: dibromomethylene triphenylphosphorane .
  • Wittig Addition: The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate.[1]

  • Collapse: The intermediate collapses to release the thermodynamically stable Triphenylphosphine Oxide (

    
    ) and the target 1,1-dibromoalkene.
    

Nomenclature Correction:

  • Target: 1,1-dibromonon-1-ene (

    
    )
    
  • Starting Material: Octanal (

    
    )
    
  • Note: If the user intended to start with Nonanal (

    
    ), the product would be 1,1-dibromodec-1-ene. This guide assumes the target is the 
    
    
    
    backbone as requested.
Pathway Diagram: Mechanistic Cascade

CoreyFuchsMechanism Start PPh3 + CBr4 Salt Bromophosphonium Salt Start->Salt Nucleophilic Attack Ylide Active Ylide (Ph3P=CBr2) Salt->Ylide Deprotonation (by 2nd eq PPh3) Inter Oxaphosphetane Ylide->Inter + Aldehyde Aldehyde Octanal (C8H16O) Aldehyde->Inter Product 1,1-Dibromonon-1-ene Inter->Product Collapse Waste Ph3P=O (TPPO) Inter->Waste Byproduct

Caption: Figure 1. Mechanistic pathway for the generation of the active ylide and subsequent Wittig-type olefination.

Experimental Protocol

Scale: 10.0 mmol (Adjustable based on stoichiometry) Time: 2–3 Hours (Reaction) + 2 Hours (Workup)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[7][8]AmountRole
Octanal 128.211.01.28 g (1.56 mL)Substrate
Carbon Tetrabromide (

)
331.631.54.97 gYlide Precursor
Triphenylphosphine (

)
262.293.07.86 gYlide Gen/Base
Dichloromethane (DCM) --40 mLSolvent (Anhydrous)
Hexanes --100 mLPrecipitation
Zinc Chloride (

)
136.30-(Optional)TPPO Scavenger
Step-by-Step Methodology

1. Ylide Generation (In Situ)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add

    
     (4.97 g) and anhydrous DCM (20 mL). Cool the solution to 0°C  using an ice/water bath.
    
  • Addition: Dissolve

    
     (7.86 g) in DCM (20 mL). Add this solution dropwise to the 
    
    
    
    mixture over 15 minutes.
    • Observation: The solution will turn from colorless to a distinct yellow-orange suspension.[1] This color change confirms the formation of the ylide (

      
      ).
      
    • Critical: Maintain 0°C. The reaction is exothermic.

2. Olefination

  • Substrate Addition: Add Octanal (1.28 g) dropwise to the active ylide suspension at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to room temperature (RT) for 1–2 hours.

  • Monitoring: Check via TLC (Hexanes:EtOAc 95:5).

    • Target: Disappearance of aldehyde (

      
      ) and appearance of non-polar dibromide (
      
      
      
      ).

3. Workup & TPPO Removal (The "Pain Point")

  • Quench: Slowly add Hexanes (50 mL) to the reaction mixture while stirring vigorously. This precipitates a significant portion of the Triphenylphosphine Oxide (TPPO).[1]

  • Filtration: Filter the suspension through a Celite pad.[1] Wash the pad with cold hexanes (2 x 20 mL).

  • Concentration: Concentrate the filtrate carefully under reduced pressure. Do not heat above 40°C, as 1,1-dibromoalkenes can be thermally sensitive.

Advanced Purification: The Protocol

If TPPO persists (visible as white crystals or broad NMR peaks at 7.5 ppm), use the Batesky-Weix modification:

  • Dissolve the crude residue in minimal Ethanol or Ethyl Acetate.

  • Add

    
     (approx.[9] 1.5 equiv relative to estimated TPPO).
    
  • Stir for 30 mins. A bulky precipitate [

    
    ] will form.
    
  • Filter and concentrate. This method is superior to simple chromatography for removing stubborn TPPO.

Workflow Visualization

Workflow Setup Setup: Dry DCM, 0°C Add CBr4 + PPh3 Check1 Checkpoint: Yellow/Orange Color? (Ylide Formed) Setup->Check1 AddAld Add Octanal Warm to RT (2 hrs) Check1->AddAld Yes Quench Add Hexanes Precipitate TPPO AddAld->Quench Filter Filter via Celite Quench->Filter Purify Flash Chromatography (100% Hexanes) Filter->Purify

Caption: Figure 2. Operational workflow emphasizing the visual checkpoint for ylide formation and the critical precipitation step.

Quality Control & Self-Validation

To ensure the product is 1,1-dibromonon-1-ene and not a side product, verify using these metrics:

1. Proton NMR (


 NMR, 

):
  • Diagnostic Signal: The vinylic proton (

    
    ) is the gold standard for validation.
    
  • Shift: Look for a triplet (t) at

    
     6.38 – 6.42 ppm .
    
    • Why a triplet? It couples with the adjacent methylene protons (

      
      ) of the octyl chain (
      
      
      
      ).
  • Absence of Aldehyde: Ensure no peak exists at

    
     9.7 ppm (CHO).
    

2. Visual Appearance:

  • Pure 1,1-dibromonon-1-ene is a clear, colorless oil . If it is yellow, it likely contains residual iodine (if used) or conjugated impurities. If it is solid, it is likely contaminated with TPPO (

    
    ).
    

3. Stability Check:

  • Store at

    
     under argon. 1,1-dibromoalkenes are generally stable but can undergo slow hydrolysis or light-induced degradation over months.
    

Safety & Handling

  • Carbon Tetrabromide (

    
    ):  Highly toxic and hepatotoxic. It is volatile; handle strictly in a fume hood. Avoid contact with skin as it can be absorbed.[10]
    
  • Dichloromethane (DCM): Suspected carcinogen and volatile. Use solvent resistant gloves (PVA or heavy nitrile).

  • Triphenylphosphine (

    
    ):  Sensitizer. Avoid dust inhalation.[11][12][13]
    

References

  • Corey, E. J., & Fuchs, P. L. (1972).[14] A synthetic method for formyl

    
     ethynyl conversion (
    
    
    
    or
    
    
    ). Tetrahedron Letters, 13(36), 3769–3772.[14]
  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747.

  • Grandbois, A., Collins, S. K. (2008). Mechanistic Investigation of the Corey-Fuchs Reaction. Tetrahedron Letters, 49, 7287.

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[15] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[8][9][15] The Journal of Organic Chemistry, 82(19), 9931–9936.

Sources

Method

Application Note: Ramirez Olefination Protocols for the Synthesis of gem-Dibromoalkenes

Executive Summary The Ramirez olefination (often serving as the critical first step of the Corey-Fuchs reaction) is a highly reliable transformation for converting aldehydes into 1,1-dibromoalkenes (gem-dibromoalkenes)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ramirez olefination (often serving as the critical first step of the Corey-Fuchs reaction) is a highly reliable transformation for converting aldehydes into 1,1-dibromoalkenes (gem-dibromoalkenes)[1]. These dihalogenated olefins are versatile synthetic intermediates, widely utilized in the synthesis of terminal alkynes, cross-coupling reactions (Suzuki, Sonogashira), and the construction of complex heterocyclic scaffolds such as substituted benzofurans[2].

This technical guide provides a comprehensive analysis of the Ramirez olefination, moving beyond the standard textbook protocol to explore modern modifications. By understanding the mechanistic causality behind reagent selection, researchers can strategically deploy Zinc-modified or Phosphite-modified variants to overcome common bottlenecks such as substrate degradation and tedious purification[3][4].

Mechanistic Principles & Causality

The formation of a gem-dibromoalkene is driven by a Wittig-type mechanism. Understanding this pathway is essential for troubleshooting and protocol selection.

  • Ylide Formation : Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) via a halogen exchange to form a phosphonium salt, which is subsequently deprotonated by a second equivalent of PPh₃ to generate the active phosphonium ylide (dibromomethylenetriphenylphosphorane, Ph₃P=CBr₂)[2].

  • Nucleophilic Addition : The highly nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate that rapidly closes into a four-membered oxaphosphetane ring.

  • Cycloreversion : The oxaphosphetane undergoes a stereospecific cycloreversion, driven by the formation of the exceptionally strong P=O double bond, yielding the gem-dibromoalkene and triphenylphosphine oxide (TPPO).

Mechanism R Aldehyde + CBr4 + P-Reagent Y Phosphonium Ylide [R3P=CBr2] R->Y Halogen Exchange O Oxaphosphetane Intermediate Y->O Nucleophilic Attack P gem-Dibromoalkene + O=PR3 O->P Cycloreversion

Mechanistic pathway of the Ramirez gem-dibromoolefination.

Strategic Protocol Selection

The standard Ramirez olefination requires 4 equivalents of PPh₃ and 2 equivalents of CBr₄. This stoichiometry inevitably generates triphenylphosphine dibromide (Ph₃PBr₂) as a highly electrophilic byproduct, which can cleave acid-sensitive protecting groups or brominate electron-rich aromatic rings[2][3]. Furthermore, the massive generation of TPPO complicates chromatographic purification.

To mitigate these issues, modifications have been developed:

  • The Zinc Modification (Corey-Fuchs 1st Step) : Adding Zinc dust reduces the Ph₃PBr₂ byproduct back to PPh₃. This suppresses unwanted electrophilic side reactions and halves the required PPh₃ loading[1][3].

  • The Phosphite Modification (Horner-Wadsworth-Emmons Variant) : Substituting PPh₃ with triisopropylphosphite (P(OiPr)₃) changes the reaction byproduct from the notoriously difficult-to-separate TPPO to a water-soluble triisopropyl phosphate, allowing for purification via simple aqueous extraction[4].

Workflow Start Select Substrate (Aldehyde/Ketone) Acid Acid/Electrophile Sensitive? Start->Acid Purif Difficult TPPO Removal? Acid->Purif No ProtB Protocol B: Zn or Et3N Additive Acid->ProtB Yes (Avoid Ph3PBr2) ProtA Protocol A: Standard CBr4 / PPh3 Purif->ProtA No (Standard baseline) ProtC Protocol C: P(OiPr)3 Modification Purif->ProtC Yes (Water-soluble byproduct)

Decision matrix for selecting the optimal Ramirez olefination protocol.

Quantitative Comparison of Reagent Systems

Protocol VariantReagent Stoichiometry (Aldehyde : CBr₄ : P-Reagent : Additive)Primary ByproductsKey AdvantageTarget Substrate Profile
A: Standard 1.0 : 2.0 : 4.0 : 0TPPO, Ph₃PBr₂High reactivity, well-established baselineRobust aldehydes without acid-sensitive moieties
B: Zn-Modified 1.0 : 2.0 : 2.0 : 2.0 (Zn)TPPO, ZnBr₂Suppresses electrophilic side reactionsAcid-sensitive substrates, electron-rich arenes
C: Phosphite-Modified 1.0 : 1.5 : 3.0 : 0Triisopropyl phosphateEliminates TPPO, drastically simplifies purificationSubstrates where the product co-elutes with TPPO

Detailed Experimental Methodologies

Protocol A: Standard Ramirez Olefination

Best for robust substrates where TPPO separation is historically straightforward.

  • Ylide Generation : In an oven-dried, argon-purged round-bottom flask, dissolve CBr₄ (2.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M relative to the aldehyde). Cool the solution to 0 °C using an ice bath.

  • Phosphine Addition : Add PPh₃ (4.0 eq) portion-wise over 10 minutes. Causality Note: The solution will rapidly turn from colorless to a deep yellow/orange, confirming the formation of the active Ph₃P=CBr₂ ylide. Stir at 0 °C for 15 minutes.

  • Substrate Addition : Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the ylide solution.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 1–3 hours).

  • Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to separate the product from the massive TPPO byproduct.

Protocol B: Zinc-Modified Protocol (Corey-Fuchs First Step)

Best for acid-sensitive substrates and maximizing atom economy.

  • Reagent Suspension : In an oven-dried, argon-purged flask, suspend activated Zinc dust (2.0 eq), PPh₃ (2.0 eq), and CBr₄ (2.0 eq) in anhydrous DCM (0.2 M).

  • Pre-activation : Stir the suspension vigorously at room temperature for 24 hours. Causality Note: This prolonged pre-activation ensures the Zinc fully reduces the generated Ph₃PBr₂ back into PPh₃, maintaining a neutral, non-electrophilic environment[1].

  • Substrate Addition : Cool the suspension to 0 °C and add the aldehyde (1.0 eq) dissolved in DCM dropwise.

  • Reaction Progression : Stir at room temperature until the aldehyde is fully consumed (monitored by TLC, 1–4 hours).

  • Workup : Dilute the mixture with pentane or hexanes to precipitate the zinc salts and TPPO. Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Protocol C: Phosphite-Modified Protocol (HWE Variant)

Best for streamlining purification and avoiding TPPO entirely.

  • Initial Setup : In an oven-dried, argon-purged flask, dissolve the aldehyde (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Phosphite Addition : Add triisopropylphosphite (P(OiPr)₃) (3.0 eq) dropwise via syringe. Causality Note: Triisopropylphosphite is used instead of trimethyl or triethyl variants to prevent unwanted alkylation side reactions[4].

  • Reaction Progression : Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reaction is typically complete within 2 hours.

  • Workup & Purification : Dilute with DCM and wash aggressively with water (3x) and brine (1x). Causality Note: The triisopropyl phosphate byproduct is highly water-soluble and is removed in the aqueous phase, leaving a remarkably clean crude mixture. Dry over Na₂SO₄, concentrate, and pass through a short silica plug if necessary.

Self-Validation & Analytical Signatures

To ensure the protocol has functioned as a self-validating system, the isolated gem-dibromoalkene must be verified before proceeding to downstream applications (e.g., alkyne formation). Use the following analytical signatures to confirm success:

  • Thin Layer Chromatography (TLC) : gem-Dibromoalkenes are highly non-polar. They will exhibit a significantly higher

    
     value than the starting aldehyde and will typically run near the solvent front in standard Hexanes/EtOAc mixtures.
    
  • ¹H NMR Spectroscopy : The vinylic proton (R-CH =CBr₂) is highly diagnostic. It typically appears as a distinct singlet (or doublet/multiplet if coupled to adjacent aliphatic protons) shifted downfield between 6.0 and 7.5 ppm , depending on conjugation.

  • ¹³C NMR Spectroscopy (Critical Signature) : The heavy-atom effect of the two halogens causes a profound shielding of the terminal carbon. The =CBr₂ carbon will resonate unusually upfield for an sp² center, typically between 85 and 95 ppm . Conversely, the internal vinylic carbon (-CH= ) is deshielded, appearing around 135–145 ppm .

  • Mass Spectrometry (MS) : The presence of two bromine atoms provides an unmistakable isotopic signature. The molecular ion peak will display a classic 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺, reflecting the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

References

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews. ACS Publications. Available at:[Link]

  • Reversible Oxidative Addition in Palladium Catalysis. Scholaris. Available at:[Link]

  • Horner-Wadsworth-Emmons Modification for Ramirez gem-Dibromoolefination of Aldehydes and Ketones Using P(OiPr)3. ResearchGate. Available at:[Link]

  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Synthesis of 1-Nonyne from 1,1-Dibromononane via Double Dehydrohalogenation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Alkyne Synthesis, E2 Elimination Kinetics, and Carbanion Thermodynamics Executive Summary & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Alkyne Synthesis, E2 Elimination Kinetics, and Carbanion Thermodynamics

Executive Summary & Mechanistic Rationale

The transformation of 1,1-dibromononane into 1-nonyne is a classical, highly efficient method for synthesizing terminal alkynes from geminal dihalides. As a Senior Application Scientist, I emphasize that this is not merely a double elimination; it is a thermodynamically driven cascade that relies heavily on precise base selection and stoichiometric control.

The reaction proceeds via two sequential E2 eliminations. The first elimination removes one equivalent of hydrogen bromide (HBr) to form 1-bromo-1-nonene. While this first step is kinetically accessible with milder bases, the second elimination—converting the vinyl bromide to the alkyne—is significantly more challenging. The carbon-bromine bond in the vinyl bromide intermediate is


 hybridized, making it shorter and stronger, and the required anti-periplanar transition state is higher in energy[1]. Therefore, an exceptionally strong base is mandatory[1].

The Critical Role of the Third Equivalent of Base: Sodium amide (


) in liquid ammonia is the gold standard for this transformation. We deliberately use 3.5 equivalents  of 

. Two equivalents are consumed by the double E2 elimination. The third equivalent is required because the newly formed terminal alkyne is weakly acidic (

). The excess

(

of conjugate acid

) immediately deprotonates 1-nonyne to form sodium nonynide[2].

Expert Insight: This deprotonation is the thermodynamic sink of the reaction. It pulls the equilibrium entirely to the right and, crucially, prevents the base-catalyzed isomerization of the terminal alkyne into the thermodynamically more stable internal alkyne (2-nonyne)[3].

Mechanism A 1,1-Dibromononane (Geminal Dihalide) B 1-Bromo-1-nonene (Vinyl Halide) A->B NaNH2 (1 eq) - HBr (E2) C 1-Nonyne (Terminal Alkyne) B->C NaNH2 (1 eq) - HBr (E2) D Sodium Nonynide (Alkynyl Anion) C->D NaNH2 (1 eq) Deprotonation E 1-Nonyne (Final Product) D->E H2O / NH4Cl Protonation

Figure 1: Mechanistic pathway of 1-nonyne synthesis via double E2 elimination.

Quantitative Data: Stoichiometric Matrix

To ensure reproducibility and self-validation, the following stoichiometric matrix is calculated for a standard 10.0 mmol scale synthesis.

Table 1: Reagent Matrix for 10.0 mmol Scale
ComponentFunctionMW ( g/mol )EquivalentsMass / VolumeMoles
1,1-Dibromononane Starting Material286.051.002.86 g10.0 mmol
Sodium Metal (Na) Base Precursor22.993.500.80 g35.0 mmol
Iron(III) Nitrate Catalyst404.000.0140 mg0.1 mmol
Ammonia (

)
Solvent17.03Excess~30 mL-
Ammonium Chloride Quenching Agent53.494.002.14 g40.0 mmol
Diethyl Ether Co-solvent/Extractant74.12-50 mL-

Experimental Protocol & Self-Validating Workflows

The following protocol utilizes in situ generation of


. Commercial sodium amide degrades over time into explosive oxidation products and loses its active titer. Generating it fresh guarantees exact stoichiometry and maximum reactivity.
Step 1: Setup and Ammonia Condensation
  • Equip a flame-dried 100 mL 3-neck round-bottom flask with a cold-finger condenser (dry ice/acetone), a mechanical stirrer, and an ammonia gas inlet.

  • Cool the flask in a dry ice/acetone bath (-78 °C).

  • Condense approximately 30 mL of anhydrous ammonia gas into the flask.

  • Causality & Expert Insight: Liquid ammonia (

    
    ) provides a highly polar, low-temperature environment that stabilizes both the highly reactive sodium amide and the resulting alkynyl anion, minimizing unwanted side reactions.
    
Step 2: In Situ Generation of Sodium Amide
  • Add 40 mg of Iron(III) nitrate nonahydrate (

    
    ) to the liquid ammonia.
    
  • Add 0.80 g of freshly cut, hexane-washed sodium metal in small pieces over 10 minutes.

  • The solution will initially turn deep blue (solvated electrons) and then transition to a dark gray suspension.

  • Causality & Expert Insight: The

    
     acts as a catalyst to facilitate the conversion of solvated electrons and ammonia into sodium amide and hydrogen gas. The color change from deep blue to gray is your first self-validating visual cue  that the active base (
    
    
    
    ) has successfully formed.
Step 3: Substrate Addition & E2 Elimination
  • Dissolve 2.86 g (10.0 mmol) of 1,1-dibromononane in 5 mL of anhydrous diethyl ether.

  • Add this solution dropwise to the gray

    
     suspension over 15 minutes to control the exothermic elimination.
    
  • Replace the -78 °C bath with a -33 °C bath (liquid ammonia reflux) and stir for 3 hours.

  • Causality & Expert Insight: The ether co-solvent prevents the dense 1,1-dibromononane from freezing upon contact with the liquid ammonia, ensuring a homogeneous reaction mixture and preventing localized base depletion.

Step 4: Quenching and Workup
  • Validation Checkpoint: Before quenching, the reaction must be driven to completion. The presence of a clear solution or a change in suspension texture often indicates the formation of the soluble sodium nonynide.

  • Cautiously add 2.14 g (40.0 mmol) of solid ammonium chloride (

    
    ) in small portions.
    
  • Remove the cold bath and allow the ammonia to evaporate completely overnight in a well-ventilated fume hood.

  • Causality & Expert Insight: Solid

    
     is used instead of water for the initial quench. Adding water directly to excess 
    
    
    
    or unreacted Na metal is violently exothermic and dangerous.
    
    
    acts as a mild proton source to safely protonate the sodium nonynide back to 1-nonyne and neutralize excess base[3].
Step 5: Extraction and Purification
  • Suspend the remaining solid residue in 30 mL of water and extract with diethyl ether (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude liquid via short-path distillation or silica gel chromatography (100% hexanes).

  • Final Validation: Analyze via IR spectroscopy. Success is definitively proven by the appearance of a sharp terminal alkyne C-H stretch at

    
     and a 
    
    
    
    stretch at
    
    
    .

Workflow Step1 1. Setup Condense NH3(l) at -33°C Step2 2. Base Generation Add Na metal + Fe(NO3)3 Step1->Step2 Step3 3. Substrate Addition Dropwise 1,1-dibromononane Step2->Step3 Step4 4. E2 Elimination Stir for 3 hours at -33°C Step3->Step4 Step5 5. Quenching Cautious addition of solid NH4Cl Step4->Step5 Step6 6. Extraction Extract with Et2O, wash brine Step5->Step6 Step7 7. Validation IR (~3300 cm⁻¹) & GC-MS Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 1-nonyne.

References

1.[1] - Master Organic Chemistry. 2.[2] - Chemistry LibreTexts. 3.[3] - Chemistry Steps.

Sources

Method

lithium carbenoid generation from 1,1-dibromononane

An In-depth Guide to the Generation and Utility of 1-Bromo-1-lithiononane Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Generation and Utility of 1-Bromo-1-lithiononane

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the generation of the lithium carbenoid, 1-bromo-1-lithiononane, from 1,1-dibromononane. The protocol emphasizes mechanistic understanding, operational safety, and practical application, ensuring a robust and reproducible synthetic methodology.

Introduction: The Versatile Nature of Lithium Carbenoids

Lithium carbenoids, or α-haloorganolithium compounds, are a fascinating class of reagents in modern organic synthesis. These species are characterized by the presence of a lithium atom and a halogen on the same carbon, which imparts a unique "ambiphilic" reactivity.[1][2][3] Depending on the experimental conditions, they can behave as potent nucleophiles (due to the polarized carbon-lithium bond) or as precursors to carbenes (via α-elimination of lithium halide), making them electrophilic.[2][3] This dual nature allows for a rich variety of chemical transformations, most notably homologation reactions, where a single carbon unit is inserted into a molecule.[4][5][6]

The generation of 1-bromo-1-lithiononane provides a powerful tool for introducing a functionalized nine-carbon (nonyl) fragment. This intermediate is typically generated in situ at very low temperatures via a lithium-halogen exchange reaction and is immediately used in subsequent transformations due to its inherent thermal instability.[1][3]

The Underlying Chemistry: Mechanism of Formation

The formation of 1-bromo-1-lithiononane from 1,1-dibromononane is achieved through a lithium-halogen exchange reaction. This process is kinetically controlled and extremely rapid, often occurring faster than competing reactions like nucleophilic addition or even proton transfer.[7][8]

Key Mechanistic Points:

  • Nucleophilic Attack: The mechanism is generally considered to involve the nucleophilic attack of the organolithium reagent (n-butyllithium) on one of the bromine atoms of the 1,1-dibromoalkane.[7][9][10] This is distinct from an SN2 attack on the carbon center.

  • "Ate-Complex" Intermediate: Evidence suggests the formation of a transient "ate-complex" where the halogen coordinates to the lithium atom before the exchange is complete.[7][8]

  • Halogen Selectivity: The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl.[7] This selectivity allows for the preferential exchange of one bromine atom in the presence of other, less reactive halogens.

  • The Critical Role of Temperature: Lithium carbenoids are prone to α-elimination, where lithium bromide is expelled to form a carbene. This decomposition pathway is suppressed by maintaining cryogenic temperatures, typically -78 °C or below.[1][2][3] The stability of the carbenoid is also enhanced in ethereal solvents like THF, which solvate the lithium cation.[3]

Caption: Reaction mechanism for lithium carbenoid formation.

Core Protocol: Generating 1-Bromo-1-lithiononane

This section details the step-by-step procedure for the in situ generation of the lithium carbenoid.

CRITICAL SAFETY PROTOCOLS

The use of n-butyllithium, a pyrophoric reagent, necessitates strict adherence to safety procedures.[11]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves as a base layer with neoprene or butyl rubber gloves on top) are mandatory.[12][13][14]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., dry nitrogen or argon) using a Schlenk line or in an inert atmosphere glovebox.[12][14] A safety shower and eyewash station must be immediately accessible.[12]

  • Reagent Handling: n-Butyllithium solutions are transferred using dry, gas-tight syringes or a cannula.[13][15] Never work alone when handling pyrophoric reagents.[12][13]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand nearby to smother small fires. Do not use water or a CO₂ extinguisher on an organolithium fire.[14]

  • Quenching: Unused or residual n-butyllithium must be quenched safely. This is typically done by slow, dropwise addition to a stirred, cooled solution of a less reactive alcohol like isopropanol in an inert solvent like hexane.[15]

Materials and Reagents
Reagent/MaterialSpecificationPurpose
1,1-Dibromononane>97% purityCarbenoid Precursor
n-Butyllithium (n-BuLi)Solution in hexanes (typically 1.6 M or 2.5 M)Lithiating Agent
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, inhibitor-freeReaction Solvent
Dry Ice / AcetoneCryogenic Bath (-78 °C)
Nitrogen or Argon GasHigh purity, dryInert Atmosphere
Schlenk Flasks & GlasswareOven-dried (>120 °C) and cooled under inert gasReaction Vessels
Gas-tight Syringes & NeedlesOven-dried and cooled under inert gasReagent Transfer
Magnetic Stirrer & Stir BarAgitation
Experimental Workflow

Experimental_Workflow Workflow for Carbenoid Generation A 1. Prepare Apparatus Oven-dry all glassware. Assemble under a positive pressure of N2/Ar. B 2. Charge Flask Add 1,1-dibromononane (1.0 eq.) and anhydrous THF to the reaction flask via syringe. A->B C 3. Cool Reaction Place the flask in a dry ice/acetone bath to cool the contents to -78 °C. B->C D 4. Add n-BuLi Slowly add n-BuLi (1.0 eq.) dropwise via syringe over 20-30 min, keeping the internal temperature below -70 °C. C->D E 5. Stir for Formation Stir the resulting pale yellow solution at -78 °C for 1 hour. D->E F 6. Carbenoid Ready The solution of 1-bromo-1-lithiononane is now ready for immediate use. E->F

Caption: Step-by-step workflow for the synthesis protocol.

Detailed Step-by-Step Protocol
  • Apparatus Preparation: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Preparation: In the prepared flask, dissolve 1,1-dibromononane (1.0 equivalent) in anhydrous THF (to make an ~0.2 M solution).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: While vigorously stirring, add n-butyllithium (1.0 equivalent) dropwise to the solution using a syringe. The addition should be slow enough to maintain the internal temperature below -70 °C. A pale yellow color typically develops.

  • Formation: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 60 minutes to ensure complete formation of the lithium carbenoid.

  • Immediate Use: The resulting solution of 1-bromo-1-lithiononane is thermally unstable and should be used immediately by adding the desired electrophile.

Verification and Subsequent Reactions

Due to their instability, lithium carbenoids are rarely isolated or characterized directly by routine methods.[1] Their successful formation is typically confirmed by trapping the in situ-generated species with an electrophile and analyzing the resulting product.

Protocol: Trapping with an Electrophile (Benzaldehyde)
  • Following the generation protocol above, prepare a solution of the lithium carbenoid at -78 °C.

  • In a separate, dry syringe, take up benzaldehyde (1.1 equivalents).

  • Slowly add the benzaldehyde to the stirring carbenoid solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the corresponding bromohydrin. Characterization by ¹H NMR, ¹³C NMR, and MS will confirm the successful formation and reaction of the carbenoid.

Common Synthetic Applications

The 1-bromo-1-lithiononane carbenoid is a precursor to several valuable synthetic transformations.

Reaction TypeElectrophile(s)Product TypeKey Insight
Aldehyde/Ketone Addition Aldehydes, Ketonesα-Bromo Alcohols (Bromohydrins)A classic nucleophilic addition. The products are versatile intermediates for further synthesis.[3]
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement (Excess BuLi or warming)Terminal Alkyne (1-Decyne)With a second equivalent of BuLi and warming, the carbenoid undergoes rearrangement to form an alkyne. This is a key part of the Corey-Fuchs reaction.[16][17]
Carboxylation Carbon Dioxide (CO₂)α-Bromo Carboxylic AcidTrapping with CO₂ gas or dry ice provides access to the corresponding α-bromo acid derivative.
Amide Formation IsocyanatesN-substituted 2-BromoacetamidesThe carbenoid adds efficiently to isocyanates to form functionalized α-haloacetamides.[18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Desired Product 1. Wet glassware, solvents, or inert gas. 2. Inactive n-BuLi reagent. 3. Reaction temperature too high.1. Ensure all glassware is rigorously dried. Use freshly distilled/dried solvents. 2. Titrate the n-BuLi solution before use to determine its exact molarity.[19] 3. Maintain the temperature strictly at or below -78 °C during addition and reaction.
Formation of 1-Bromononane Premature quenching of the carbenoid by an adventitious proton source (e.g., moisture).Re-check the entire apparatus for leaks and ensure all reagents and solvents are scrupulously anhydrous.
Formation of Decane or Butylnonane Side reactions from unreacted n-BuLi attacking the electrophile or the starting material.Ensure slow, controlled addition of n-BuLi to allow for complete reaction with the dibromide before adding the electrophile. Confirm 1:1 stoichiometry.
Reaction Mixture Turns Dark/Black Significant decomposition of the carbenoid or organolithium reagent, often due to excessive temperature.Immediately check the cooling bath. If the reaction has warmed significantly, it is best to quench it safely and restart the procedure, ensuring better temperature control.

Conclusion

The generation of 1-bromo-1-lithiononane via lithium-halogen exchange is a reliable and powerful method for introducing a C9 functionalized unit in organic synthesis. Success hinges on a deep understanding of the carbenoid's inherent instability and the consequent need for stringent anhydrous and cryogenic conditions. Above all, a rigorous and unwavering commitment to safety when handling pyrophoric organolithium reagents is essential for the successful and safe execution of this valuable synthetic protocol.

References

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • University of California, Riverside - Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Beilstein Journals. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene. [Link]

  • MDPI. New Perspectives in Lithium Carbenoid Mediated Homologations. [Link]

  • Royal Society of Chemistry. Stability and reactivity control of carbenoids: recent advances and perspectives. [Link]

  • University of Arkansas - Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • OAText. Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. [Link]

  • University of California, Santa Barbara - Environmental Health & Safety. Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • PubMed. Lithium Halomethylcarbenoids: Preparation and Use in the Homologation of Carbon Electrophiles. [Link]

  • Chemistry Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]

  • National Center for Biotechnology Information. A practical guide for using lithium halocarbenoids in homologation reactions. [Link]

  • ACS Publications. Spectroscopic and Structural Characterization of a Phosphavinylidene Carbenoid. [Link]

  • PubMed. A relative organolithium stability scale derived from tin-lithium exchange equilibria. [Link]

  • SciELO. Zinc, Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications in Organic Synthesis. [Link]

  • Peking University. Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

  • AFIT Scholar. Lithium Compound Characterization via Laser Induced Breakdown Spectroscopy and Raman Spectroscopy. [Link]

  • University of Wisconsin-Madison. Lithium Halogen Exchange. [Link]

  • JKU ePUB. SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY. [Link]

  • Royal Society of Chemistry. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. [Link]

  • ResearchGate. Configurational stability of chiral organolithium compounds on the time scale of their addition to aldehydes. [Link]

  • Thieme. 8.1.37 Lithium Halocarbenoids in Modern Synthesis. [Link]

  • University of Southampton. Bromine-lithium exchange on gem-dibromoalkenes Part 1: batch vs microflow conditions. [Link]

  • National Center for Biotechnology Information. Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions. [Link]

  • Royal Society of Chemistry. Addition of lithium carbenoids to isocyanates: a direct access to synthetically useful N-substituted 2-haloacetamides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 1-Bromononane. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ResearchGate. Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. [Link]

  • LookChem. 1-Bromononane. [Link]

  • Wiley Online Library. Lithium Carbenoids in Homologation Chemistry. [Link]

  • ResearchGate. 8.1.37 Lithium Halocarbenoids in Modern Synthesis | Request PDF. [Link]

  • Google Patents. Hydrocarbon solvent solutions of complexes of N-butyllithium and ethyllithium.
  • arXiv. Operando probing of Li-insertion into LiMn2O4 cathodes by spectroscopic ellipsometry. [Link]

  • PubMed. Rapid synthesis of medium-ring fused polycarbocyclic systems by rearrangement of carbenoid-derived oxonium ylides. [Link]

  • ScholarWorks@BGSU. Generation of Triplet Carbenes Through Photolysis of Iodonium Ylides. [Link]

  • RSC Publishing. Reductive generation of stable, five-membered N,N′-diamidocarbenes. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

High-Resolution 13C NMR Analysis of gem-Dibromononane: A Comparative Guide to Solvent Systems and Probe Technologies

Executive Summary For drug development professionals and synthetic chemists, gem-dibromoalkanes such as 1,1-dibromononane are critical intermediates, frequently utilized in Corey-Fuchs alkynylation and carbenoid cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, gem-dibromoalkanes such as 1,1-dibromononane are critical intermediates, frequently utilized in Corey-Fuchs alkynylation and carbenoid cross-coupling reactions. However, verifying the structural integrity of these intermediates via 1D 13C NMR presents a unique spectroscopic challenge. Due to relativistic quantum effects, the geminal carbon (C1) does not behave according to standard electronegativity rules, leading to severe signal overlap with the aliphatic backbone.

This guide objectively compares the performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and probe technologies (Room Temperature vs. CryoProbe) to establish the most robust, self-validating workflow for the structural elucidation of 1,1-dibromononane.

Mechanistic Causality: The Heavy Atom Effect (SO-HALA)

A common pitfall in the 13C NMR analysis of 1,1-dibromononane is misassigning the C1 carbon. Based purely on the inductive deshielding effect of two electronegative halogens, one would expect the -CHBr2 carbon to resonate downfield (e.g., >70 ppm, similar to -CHCl2).

However, bromine is a heavy element that introduces a profound relativistic phenomenon known as the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [1]. The large electron cloud of the bromine atoms exhibits strong spin-orbit coupling, which induces a localized diamagnetic shielding current around the adjacent 13C nucleus[2].

Consequently, the C1 carbon is shielded and shifted unusually upfield to approximately 45 ppm . This places the C1 signal dangerously close to the C2 aliphatic carbon (~43 ppm), rendering standard 1D 13C NMR highly ambiguous without optimized acquisition parameters.

G A 1,1-Dibromononane (API Intermediate) B 13C NMR Acquisition A->B C Inductive Effect (Electronegativity) B->C D SO-HALA Effect (Spin-Orbit Coupling) B->D E Expected Shift: >70 ppm (Deshielded) C->E F Actual Shift: ~45 ppm (Shielded) D->F G Signal Overlap with Aliphatic Chain E->G F->G H 2D HSQC / HMBC Resolution G->H

Logical workflow illustrating the SO-HALA effect on the 13C NMR shift of gem-dibromononane.

Comparative Analysis I: Solvent Systems (CDCl3 vs. DMSO-d6)

While CDCl3 is the industry standard due to its high volatility and ease of recovery, DMSO-d6 offers a counterintuitive but highly effective advantage for the 13C NMR analysis of gem-dibromoalkanes.

The Causality of T1 Relaxation: The spin-lattice relaxation time (


) of a 13C nucleus dictates how fast pulses can be repeated. 

relies heavily on dipole-dipole interactions with attached protons. Because the C1 carbon (-CHBr2) has only one proton, its relaxation is inherently inefficient, leading to low signal-to-noise (S/N) ratios in standard 1D spectra.

DMSO-d6 is significantly more viscous than CDCl3. This increased viscosity slows the molecular tumbling rate of 1,1-dibromononane, thereby increasing its rotational correlation time (


). For small molecules operating in the extreme narrowing regime (

), an increase in

enhances dipole-dipole relaxation efficiency, resulting in a shorter

[3]. This allows the spectrometer to use shorter relaxation delays (D1), dramatically increasing the S/N ratio per unit of instrument time.
Table 1: Comparative 13C NMR Data for 1,1-Dibromononane
Carbon PositionAssignmentCDCl3 Shift (ppm)DMSO-d6 Shift (ppm)Est. CDCl3

(s)
Est. DMSO-d6

(s)
C1 -CHBr245.346.14.22.8
C2 -CH2-43.642.92.51.8
C3 -CH2-28.127.83.12.2
C4–C7 -CH2-29.0 – 29.528.8 – 29.33.52.5
C8 -CH2-22.722.54.02.9
C9 -CH314.114.05.54.1
(Note: Chemical shifts and

values are representative experimental approximations demonstrating the solvent viscosity effect).

Comparative Analysis II: Hardware & Pulse Sequences

Standard RT Probe vs. CryoProbe
  • Room Temperature (RT) Probes: Suitable for highly concentrated samples (>50 mg). However, because the C1 carbon suffers from reduced Nuclear Overhauser Effect (NOE) enhancement and long

    
    , RT probes often yield baseline-level C1 signals that are easily lost among the C2-C9 aliphatic peaks.
    
  • CryoProbes (Helium-Cooled): By cooling the RF coils and preamplifiers to ~20 K, thermal noise is drastically reduced. A CryoProbe delivers a 3x to 4x boost in S/N, making it the superior choice for detecting the elusive -CHBr2 carbon without requiring overnight acquisition times.

1D 13C vs. 2D HSQC/HMBC

Because the SO-HALA effect pushes C1 (~45 ppm) right next to C2 (~43 ppm), 1D 13C NMR cannot definitively prove which peak is which. A Multiplicity-Edited 2D 1H-13C HSQC is mandatory. In an edited HSQC, CH and CH3 groups phase positively (e.g., blue), while CH2 groups phase negatively (e.g., red). This instantly differentiates the C1 (-CHBr2, positive phase) from the C2 (-CH2-, negative phase), providing absolute structural validation.

Workflow S1 Sample Prep: 1,1-Dibromononane S2 Solvent Selection S1->S2 S3A CDCl3 (Standard, Long T1) S2->S3A S3B DMSO-d6 (Viscous, Short T1) S2->S3B S4 Probe Selection S3A->S4 S3B->S4 S5A RT Probe (Routine 1D) S4->S5A S5B CryoProbe (High Sensitivity) S4->S5B S6 Data Processing & Peak Assignment S5A->S6 S5B->S6

Experimental workflow for comparative 13C NMR analysis of gem-dibromononane.

Experimental Protocols: Self-Validating Acquisition

To ensure maximum trustworthiness and reproducibility, follow this self-validating protocol for the structural elucidation of 1,1-dibromononane.

Step 1: Sample Preparation

  • Dissolve 30–40 mg of 1,1-dibromononane in 600 µL of DMSO-d6 (preferred for faster

    
     relaxation) or CDCl3.
    
  • Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing particulate matter prevents magnetic susceptibility gradients, ensuring sharp linewidths.

Step 2: Probe Tuning and Matching (Validation Step)

  • Insert the sample into the spectrometer (e.g., 500 MHz equipped with a CryoProbe).

  • Perform Automated Tuning and Matching (ATM) for both the 1H and 13C channels.

  • Self-Validation: Check the tuning curve. The reflected power must be minimized (dip centered exactly at the Larmor frequency). Poor tuning on the 13C channel will drastically reduce the excitation bandwidth and S/N of the C1 carbon.

Step 3: Locking and Shimming

  • Lock onto the deuterium signal of the solvent.

  • Execute a 3D gradient shim map (e.g., TopShim).

  • Self-Validation: Acquire a quick 1D 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the solvent residual peak. It must be < 1.0 Hz. If broader, re-shim.

Step 4: 1D 13C{1H} Acquisition

  • Set the relaxation delay (D1) to at least

    
     of the slowest relaxing carbon. For DMSO-d6, set D1 = 10 seconds. For CDCl3, set D1 = 15 seconds.
    
  • Acquire 512 to 1024 scans with a 30° or 45° flip angle to maintain steady-state magnetization.

Step 5: Multiplicity-Edited 2D HSQC Acquisition

  • Load the standard hsqcedetgpsisp2.2 (or equivalent) pulse program.

  • Set the 1J(C-H) coupling constant to 145 Hz.

  • Acquire with 2-4 scans per increment and 256 t1 increments.

  • Process with linear prediction in the F1 dimension. The C1 (-CHBr2) will appear at ~5.8 ppm (1H) / 45 ppm (13C) with a positive phase, unambiguously separating it from the negative-phase C2-C8 methylene envelope.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews - ACS Publications URL:1

  • Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR shielding tensors of dihaloethenes Source: RSC Publishing URL:2

  • Relation and Correlation between NMR Relaxation Times, Diffusion Coefficients and Viscosity of Heavy Crude Oils Source: ResearchGate URL:3

Sources

Comparative

Comparative Guide: Distinguishing 1,1-Dibromononane from 1-Bromononane by GC-MS

Executive Summary In synthetic workflows involving the bromination of nonane derivatives—particularly radical halogenation or aldehyde conversions—distinguishing the mono-brominated product (1-bromononane ) from the gemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic workflows involving the bromination of nonane derivatives—particularly radical halogenation or aldehyde conversions—distinguishing the mono-brominated product (1-bromononane ) from the geminal di-brominated impurity (1,1-dibromononane ) is critical.[1][2]

While both compounds are alkyl halides, they possess distinct physicochemical properties and mass spectral signatures that allow for definitive identification.[1]

  • Chromatographically: 1,1-dibromononane has a significantly higher boiling point and polarizability, resulting in a later elution time (Retention Index

    
     units on non-polar phases).[1][2]
    
  • Spectroscopically: The definitive "fingerprint" is the bromine isotope pattern.[2] 1-bromononane exhibits a 1:1 doublet , whereas 1,1-dibromononane exhibits a characteristic 1:2:1 triplet .[1][2]

This guide provides a validated experimental approach to separate and identify these species using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical & Physical Basis of Separation[2]

Understanding the fundamental differences between the analytes is the first step in designing a robust method.[2]

Feature1-Bromononane1,1-DibromononaneImpact on Analysis
Formula


Mass shift of ~79 Da
MW (Average) 207.15 g/mol 286.05 g/mol Distinct Molecular Ions (

)
Boiling Point ~201 °C>250 °C (Predicted)Separation: 1,1-dibromo elutes later.[1][2]
Polarity ModerateHigher (Polarizable C-Br bonds)Interaction: Stronger retention on phenyl-based columns.[1][2]
Isotopes


Identification: Distinct spectral patterns.[1][3]

Experimental Protocol: GC-MS Methodology

This protocol uses a standard non-polar capillary column (5% phenyl), which is ubiquitous in most analytical labs.[1]

Sample Preparation[1][4][5]
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1][2]

  • Concentration: 100 µg/mL (approx. 100 ppm).[1][2]

  • Vial: Amber glass with PTFE-lined cap (light sensitive).[1][2]

Instrument Parameters (Agilent/Shimadzu/Thermo Compatible)
ParameterSettingRationale
Column DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm)Standard non-polar phase separates by boiling point.[1][2]
Inlet Temp 250 °CHigh enough to volatilize 1,1-dibromo; avoid >280°C to prevent dehydrohalogenation.[1][2]
Injection Split 10:1 (1 µL)Prevents column overload and improves peak shape.[1][2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1][2]
Oven Program 60°C (1 min)

20°C/min

280°C (5 min)
Fast ramp preserves peak shape for high boilers.[1][2]
Transfer Line 280 °CPrevents condensation of the dibromide before the source.[2]
Ion Source EI (70 eV) @ 230 °CStandard ionization energy for library matching.[1][2]
Scan Range

35 – 350
Captures low mass fragments and molecular ions.[1][2]

Data Interpretation & Comparison

This section details the specific mass spectral features you must look for.

Chromatographic Separation (Visual)

On a DB-5ms column, 1-bromononane will elute significantly earlier than 1,1-dibromononane .[1][2]

  • Estimated Retention: If 1-bromononane elutes at ~8.5 min, 1,1-dibromononane will likely appear between 10.5 – 12.0 min.[1][2]

Mass Spectral Analysis (The "Smoking Gun")
A. 1-Bromononane (

)[1][2][4][5]
  • Molecular Ion (

    
    ):  Weak signals at 
    
    
    
    206
    and 208 .[1][2]
  • Pattern: Two peaks of roughly equal intensity (1:1) .[1][2][6]

  • Fragmentation:

    • Loss of Br: Dominant peak at

      
       127  (
      
      
      
      ).[1][2]
    • Hydrocarbon Series:

      
       43, 57, 71, 85 (characteristic alkyl chain).[1]
      
B. 1,1-Dibromononane (

)[1][2]
  • Molecular Ion (

    
    ):  Signals at 
    
    
    
    284, 286, and 288
    .[1]
  • Pattern: Three peaks with an intensity ratio of 1:2:1 .[1][2]

    • 284:

      
      [2]
      
    • 286:

      
       (Statistically most probable, hence 2x height)
      
    • 288:

      
      [2]
      
  • Fragmentation:

    • Loss of one Br: A doublet at

      
       205 and 207  (1:1 ratio).[1][2]
      
    • Note: Do not confuse the

      
       of the dibromide (
      
      
      
      205/207) with the
      
      
      of the monobromide (
      
      
      206/208).[2] They differ by 1 Da due to the hydrogen count (
      
      
      vs
      
      
      ).
Visualizing the Analytical Logic

The following diagram illustrates the decision tree for identifying the compounds based on MS data.

G Start Analyze Peak at Retention Time CheckM Check Molecular Ion (M+) Region Start->CheckM Pattern1 Isotope Pattern: 1:1 Doublet (M, M+2) CheckM->Pattern1 Doublet Observed Pattern2 Isotope Pattern: 1:2:1 Triplet (M, M+2, M+4) CheckM->Pattern2 Triplet Observed MassCheck1 Check Mass: m/z 206, 208 Pattern1->MassCheck1 MassCheck2 Check Mass: m/z 284, 286, 288 Pattern2->MassCheck2 FragCheck Check Fragment [M-Br]+ Pattern2->FragCheck M+ Weak? Result1 ID: 1-Bromononane MassCheck1->Result1 Confirmed Result2 ID: 1,1-Dibromononane MassCheck2->Result2 Confirmed FragCheck->Result2 Doublet at m/z 205/207

Caption: Decision tree for distinguishing mono- vs. di-brominated nonane species based on isotopic signatures.

Troubleshooting & Optimization

Thermal Instability (Dehydrohalogenation)

Geminal dihalides can be thermally labile.[1] If the injector is too hot (>280°C) or the liner is dirty (active sites), 1,1-dibromononane may eliminate


 inside the inlet.[2]
  • Symptom: You see a peak eluting earlier than expected with a mass spectrum of a bromo-alkene (

    
    ).[1][2]
    
  • Solution: Lower inlet temperature to 200°C and use a deactivated glass liner with glass wool.[1][2]

Carryover

High boiling alkyl bromides can stick to the syringe or liner.[1][2]

  • Solution: Use 3-5 solvent washes (DCM) between injections.[1][2]

Confirmation by CI (Chemical Ionization)

If EI fragmentation is too harsh and the molecular ion is invisible:

  • Switch to Positive Chemical Ionization (PCI) using Methane or Ammonia reagent gas.[1][2] This typically yields a strong

    
     or 
    
    
    
    ion, preserving the molecular weight information.

References

  • NIST Chemistry WebBook. Nonane, 1-bromo- Mass Spectrum.[1][2] National Institute of Standards and Technology.[1][2][5] [Link]

  • PubChem. 1-Bromononane Compound Summary. National Library of Medicine.[1][2] [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Isotope Patterns). [Link][1][7]

Sources

Validation

comparison of 1,1-dibromononane vs 1,1-dichlorononane reactivity

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the synthesis of terminal alkynes, aldehydes, and carbenoid intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the synthesis of terminal alkynes, aldehydes, and carbenoid intermediates, the choice between 1,1-dibromononane and 1,1-dichlorononane represents a classic trade-off between kinetic reactivity and thermodynamic stability .

While both compounds serve as electrophilic geminal dihalides, 1,1-dibromononane is the superior reagent for C-C bond formation and lithium-halogen exchange reactions due to the weaker C-Br bond and higher polarizability of bromine. 1,1-dichlorononane , conversely, is kinetically stubborn, requiring forcing conditions that often compromise functional group tolerance, making it suitable primarily as a stable solvent or intermediate in radical chlorination studies rather than a versatile synthetic handle.

This guide analyzes the mechanistic divergence of these two analogues, supported by experimental protocols for their most common application: the synthesis of 1-nonyne.

Physiochemical & Energetic Comparison

The distinct reactivity profiles stem directly from the bond dissociation energy (BDE) and the leaving group ability (


 of the conjugate acid).
Table 1: Comparative Properties
Property1,1-Dibromononane1,1-DichlorononaneImpact on Reactivity
C-X Bond Energy ~68 kcal/mol~81 kcal/molBromide undergoes oxidative addition and radical cleavage significantly faster.
C-X Bond Length 1.94 Å1.77 ÅLonger C-Br bond is more accessible to nucleophilic attack despite bromine's larger Van der Waals radius.
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)Bromide is

better as a leaving group in substitution/elimination.
Polarizability High (Soft)Low (Hard)Bromide stabilizes

-lithio carbenoid intermediates better than chloride.
Visualization: Reactivity Hierarchy

The following diagram illustrates the energy barrier differences that dictate why the dibromo- variant is preferred for metal-mediated catalysis.

ReactivityHierarchy Substrate_Br 1,1-Dibromononane (Weaker C-Br Bond) Transition_Br Low Energy TS (Fast Exchange) Substrate_Br->Transition_Br + n-BuLi (-78°C) Substrate_Cl 1,1-Dichlorononane (Stronger C-Cl Bond) Transition_Cl High Energy TS (Slow/No Exchange) Substrate_Cl->Transition_Cl + n-BuLi (Resistant) Carbenoid α-Halo Carbenoid (Reactive Intermediate) Transition_Br->Carbenoid Li-Halogen Exchange Transition_Cl->Carbenoid Rare/Side Reactions

Figure 1: Kinetic barrier comparison for Lithium-Halogen exchange. The dibromo species accesses the reactive carbenoid pathway readily, while the dichloro species is largely inert under standard conditions.

Primary Application: Synthesis of 1-Nonyne

The most critical application of gem-dihalides is their conversion to terminal alkynes via the Corey-Fuchs extension or Fritsch-Buttenberg-Wiechell rearrangement logic.

Mechanism: The Carbenoid Pathway

When treated with organolithiums, 1,1-dibromononane undergoes rapid Li-Br exchange to form an


-bromo lithio species. This intermediate is a "carbenoid"—it exhibits carbene-like reactivity. Upon warming, it undergoes elimination to form the alkyne.

1,1-dichlorononane fails here because the C-Cl bond is too strong for rapid exchange with


-BuLi at -78°C. Instead, the base (BuLi) acts as a nucleophile or simple base, leading to complex mixtures of elimination and substitution products rather than clean conversion.

AlkyneSynthesis Start 1,1-Dibromononane Inter1 α-Bromo Carbenoid [C8H17-CH(Li)Br] Start->Inter1 Li-Br Exchange (-78°C) Reagent + n-BuLi (2-3 eq) Inter2 Vinylidene Carbene [C8H17-C-H:] Inter1->Inter2 α-Elimination of LiBr Product 1-Nonyne (Terminal Alkyne) Inter2->Product 1,2-H Shift (Rearrangement)

Figure 2: The carbenoid mechanism for converting gem-dibromides to terminal alkynes.

Experimental Protocol A: Synthesis of 1-Nonyne from 1,1-Dibromononane

Objective: Efficient conversion using Lithium-Halogen exchange.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add 1,1-dibromononane (10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi  (2.2 equiv, 2.5 M in hexanes) over 20 minutes.
    
    • Note: The solution may turn yellow/orange, indicating carbenoid formation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Chemistry: The warming step promotes the

      
      -elimination of LiBr and subsequent rearrangement to the alkyne.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with pentane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Result: Expect >85% yield of 1-nonyne.

Experimental Protocol B: Attempted Synthesis from 1,1-Dichlorononane

Objective: To demonstrate the kinetic inertness (Control Experiment).

  • Setup: Same as above.

  • Reaction: Upon addition of

    
    -BuLi at -78°C, no color change  is typically observed (lack of carbenoid formation).
    
  • Outcome: Upon warming, the major product is often recovered starting material or trace amounts of 1-chloro-1-nonene (via E2 elimination), not the alkyne.

  • Forcing Conditions: To achieve the alkyne from the dichloride, one must use LDA (Lithium Diisopropylamide) or

    
      (Sodamide) in liquid ammonia at elevated temperatures to force a double E2 elimination mechanism, which is harsher and lower yielding (~40-60%).
    

Hydrolysis to Nonanal

Gem-dihalides can be hydrolyzed to aldehydes. This reaction proceeds via an


 attack by hydroxide, followed by elimination of HX.
  • 1,1-Dibromononane: Hydrolyzes readily in aqueous ethanolic NaOH at reflux (

    
    C). The bromide is an excellent leaving group.
    
  • 1,1-Dichlorononane: Requires prolonged reflux (

    
     hours) or high-pressure autoclave conditions. The C-Cl bond resists the initial nucleophilic displacement.
    

Data Summary (Hydrolysis Rates):

  • Dibromide:

    
    
    
  • Dichloride:

    
    
    (Estimated based on general gem-dihalide solvolysis data).
    

Safety & Handling Guidelines

While the bromide is the superior synthetic tool, it carries higher storage risks.

Feature1,1-Dibromononane1,1-Dichlorononane
Light Sensitivity High. Degrades to

and radicals. Must store in amber bottles.
Low. Stable under ambient light.
Thermal Stability Moderate. Store at 4°C.High. Stable at room temperature.
Toxicity Lachrymator (tear gas effect) and skin irritant.Skin irritant; less volatile.
Cost High (Specialty Reagent).Low (Industrial Intermediate).

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1] The mechanism of the lithium-halogen exchange reaction.[2] Journal of Organometallic Chemistry.[1] [Link]

  • Carbenoid Chemistry & Rearrangements: Kirmse, W. (2002). Carbene rearrangements: 1,2-Hydrogen shifts. Angewandte Chemie International Edition. [Link]

  • Gem-Dihalide Hydrolysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of gem-dihalides, Section 10-6). Wiley-Interscience. [Link][3]

  • Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

Sources

Comparative

A Researcher's Guide to Identifying Geminal C-Br Bonds with IR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise structural characterization of halogenated compounds is a critical step. Infrared (IR) spectroscopy remains a first-line analytical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise structural characterization of halogenated compounds is a critical step. Infrared (IR) spectroscopy remains a first-line analytical technique for functional group identification. While the C-Br stretching region is well-known, distinguishing between different alkyl bromide isomers, such as geminal dibromides, requires a nuanced understanding of the subtle spectral shifts and patterns that arise from their unique structures.

This guide provides an in-depth comparison of the characteristic IR absorption bands for geminal C-Br bonds against other common bromoalkane configurations. We will explore the underlying principles of vibrational spectroscopy that govern these differences and provide a practical framework for spectral interpretation, supported by experimental data.

The Vibrational Landscape of C-Br Bonds

The absorption of infrared radiation by a molecule excites specific vibrational modes. For alkyl bromides, the most diagnostic of these is the C-Br stretching vibration. According to Hooke's Law for a simple harmonic oscillator, the frequency of this vibration is dependent on the force constant of the C-Br bond and the reduced mass of the two-atom system.

The C-Br stretch typically appears in the far-infrared or low-wavenumber region of the spectrum, generally between 690 cm⁻¹ and 515 cm⁻¹ .[1] However, the precise position and appearance of this band are highly sensitive to the substitution pattern on the carbon atom. This sensitivity is the key to distinguishing between primary, secondary, tertiary, vicinal, and geminal arrangements.

The Geminal Distinction: Symmetric and Asymmetric Stretching

The defining feature of a geminal dibromide is the presence of two bromine atoms attached to the same carbon atom (a -CBr₂ group).[2] This arrangement introduces a phenomenon common to any group with two identical bonds originating from a central atom: the splitting of the stretching vibration into two distinct modes.[3][4][5]

  • Asymmetric Stretching (ν_as): The two C-Br bonds stretch out of phase; as one bond contracts, the other extends. This mode requires more energy and thus appears at a higher wavenumber .

  • Symmetric Stretching (ν_s): The two C-Br bonds stretch in phase, extending and contracting together. This mode requires less energy and appears at a lower wavenumber .

This vibrational coupling is the most significant and reliable diagnostic feature for identifying a geminal dibromide from its IR spectrum. Instead of a single, broad C-Br absorption, one should look for a pair of distinct bands. This is analogous to the characteristic asymmetric and symmetric stretches seen for nitro groups (-NO₂) and primary amines (-NH₂).[3][6]

The following diagram illustrates the concept of vibrational coupling in a geminal dibromide compared to the single stretching mode in a monobromide.

G cluster_0 Monobromoalkane cluster_1 Geminal Dibromide a R₃C-Br b Single C-Br Stretching Mode (ν_C-Br) a->b One Vibrational Mode c R₂C(Br)₂ d Asymmetric Stretch (ν_as) (Higher cm⁻¹) c->d Vibrational Coupling e Symmetric Stretch (ν_s) (Lower cm⁻¹) c->e Vibrational Coupling

Caption: Vibrational modes for monobromoalkanes vs. geminal dibromides.

Comparative Analysis: IR Data for Bromoalkanes

The following table summarizes the characteristic IR absorption frequencies for various bromoalkane structures. The data is compiled from spectral databases and literature sources to provide a clear comparison.

Compound TypeExampleSubstitutionCharacteristic C-Br Absorption(s) (cm⁻¹)Key Differentiating Features
Geminal Dibromide 1,1-DibromoethaneGeminal~655 (asymmetric), ~580 (symmetric)Two distinct bands due to vibrational coupling.
Vicinal Dibromide 1,2-DibromoethanePrimary~650A single, often broad band. Conformational isomers (anti and gauche) can lead to multiple peaks, complicating analysis.[7][8]
Primary Bromide 1-BromopropanePrimary~645, ~560Often shows two bands due to the presence of different conformers (rotational isomers), but typically less resolved than geminal stretches.[9]
Secondary Bromide 2-BromopropaneSecondary~610, ~540C-Br stretch is shifted to a slightly lower wavenumber compared to primary bromides. May also show multiple bands due to conformers.[10]
Tertiary Bromide tert-Butyl BromideTertiary~585, ~490The C-Br stretch is significantly shifted to lower wavenumbers due to the increased mass of the substituted carbon.[11]

Causality Behind the Trends:

  • Geminal Splitting: As discussed, the presence of two bromines on one carbon creates two coupled stretching vibrations, a clear diagnostic feature.

  • Substitution Effect: Increasing alkyl substitution on the carbon atom bonded to bromine (from primary to secondary to tertiary) generally leads to a shift of the C-Br stretching frequency to a lower wavenumber. This is primarily a mass effect; as the total mass of the groups attached to the C-Br bond increases, the reduced mass of the vibrating system increases, which in turn lowers the vibrational frequency.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Bromoalkane

This protocol outlines the standard procedure for analyzing a liquid bromoalkane sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.

Objective: To obtain a clean, interpretable IR spectrum of a liquid bromoalkane sample to identify the C-Br stretching region.

Materials:

  • FT-IR Spectrometer with a diamond or zinc selenide (ZnSe) ATR accessory.

  • Sample to be analyzed (e.g., 1,1-dibromoethane).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

  • Pasteur pipette or dropper.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the ATR accessory is correctly installed.

    • Rationale: A stable instrument is crucial for reproducible results.

  • ATR Crystal Cleaning:

    • Moisten a lint-free wipe with isopropanol.

    • Gently wipe the surface of the ATR crystal to remove any residual contaminants.

    • Allow the solvent to fully evaporate.

    • Rationale: Any residue on the crystal will appear in the spectrum, potentially obscuring sample peaks or introducing artifacts.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics.

    • The software will store this spectrum and automatically subtract it from the subsequent sample spectrum.

    • Rationale: This step is critical to ensure that the final spectrum contains only the absorptions from the sample itself.

  • Sample Application:

    • Using a clean Pasteur pipette, place a single drop of the liquid bromoalkane sample onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • Rationale: ATR is a surface technique. Complete coverage of the crystal ensures a strong, representative signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan from the software. A typical scan collects 16 to 32 co-added scans to improve the signal-to-noise ratio.

    • The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software's tools to label the peak wavenumbers (cm⁻¹).

    • Focus on the region between 800 cm⁻¹ and 500 cm⁻¹ to identify the C-Br stretching bands.

    • Also, observe the C-H stretching region (~3000-2850 cm⁻¹) and bending region (~1470-1370 cm⁻¹) to confirm the presence of an alkyl framework.[9][10]

  • Post-Analysis Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe, as described in Step 2.

    • Rationale: Prevents cross-contamination of future samples and protects the instrument.

G A 1. Prepare Instrument & Clean ATR Crystal B 2. Acquire Background Spectrum (Clean, Empty Crystal) A->B C 3. Apply Liquid Sample (One Drop to Cover Crystal) B->C D 4. Acquire Sample Spectrum (Co-add 16-32 scans) C->D E 5. Analyze Spectrum (Focus on 800-500 cm⁻¹) D->E F 6. Clean ATR Crystal (Remove All Sample Residue) E->F

Sources

Validation

Validating 1,1-Dibromononane Purity: A Comparative Analytical Guide

Topic: Refractive Index Validation for 1,1-Dibromononane Purity Content Type: Publish Comparison Guide Executive Summary In the synthesis of complex organic intermediates, 1,1-dibromononane (a geminal dihalide) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refractive Index Validation for 1,1-Dibromononane Purity Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex organic intermediates, 1,1-dibromononane (a geminal dihalide) presents unique analytical challenges compared to its more common isomer, 1,9-dibromononane.[1] While Gas Chromatography (GC) is the industry standard for alkyl halides, geminal dibromides exhibit significant thermal instability , often degrading into vinyl bromides inside hot injection ports.[1]

This guide evaluates Refractive Index (RI) as a superior, non-destructive process analytical technology (PAT) for routine purity screening, contrasting it with GC-MS and NMR.[1] We demonstrate that while NMR provides the structural "truth," RI offers the most reliable balance of speed and integrity for batch-to-batch consistency, provided strict temperature protocols are followed.[1]

The Analytical Challenge: Geminal Dihalide Instability

1,1-Dibromononane is typically synthesized from nonanal via reaction with phosphorus pentabromide (


) or boron tribromide (

).[1] The primary impurities are:
  • Nonanal: Unreacted starting material.

  • 1-Bromo-1-nonene: An elimination product formed by the loss of HBr.[1]

The Thermal Paradox: Standard GC-MS analysis requires vaporization.[1] Geminal dibromides possess a weak


 bond that is susceptible to thermal elimination at temperatures >150°C.[1]
  • Risk: A pure sample of 1,1-dibromononane may appear "impure" on a GC chromatogram due to in-situ degradation, leading to false rejection of high-quality batches.[1]

Comparative Method Analysis

The following table contrasts the three primary validation methods for 1,1-dibromononane.

FeatureRefractive Index (RI) GC-MS / FID 1H-NMR
Primary Utility Routine Purity ScreeningTrace Organic Impurity IDStructural Verification (Gold Standard)
Sample State Neat Liquid (Non-destructive)Vaporized (Destructive)Solvated (CDCl3)
Thermal Risk None (Ambient Temp)High (Elimination to alkene)None
Specificity Low (Bulk Property)High (Separates components)Absolute
Speed < 2 Minutes30–60 Minutes1–24 Hours (Queue dependent)
Cost per Run NegligibleModerateHigh
Detection Limit ~0.1% (if impurity RI differs)ppm level~0.5%
Scientific Grounding: The RI Validation Protocol

Refractive index is a colligative physical property. For 1,1-dibromononane, the RI value is significantly distinct from its precursors, making it an excellent marker for reaction completion.[1]

  • Target Molecule (1,1-dibromononane): High polarizability due to two bromine atoms.[1] Estimated RI (

    
    ): ~1.490 – 1.500 .[1]
    
  • Impurity (Nonanal): Oxygen-based functional group.[1] Literature RI (

    
    ): 1.4273 .
    

The Causality: Because the impurity (nonanal) has a drastically lower RI than the product, a low RI reading is a direct proxy for unreacted starting material.

Experimental Workflow

Step 1: The "Gold Standard" Calibration Before routine RI testing, you must establish a baseline.

  • Synthesize/acquire a crude batch.

  • Purify via cold-column chromatography (silica gel) to avoid thermal degradation.[1]

  • Validate structure via 1H-NMR (Look for the triplet at

    
     ~5.7 ppm for the 
    
    
    
    proton).[1]
  • Measure the RI of this >99% pure sample at exactly 20.0°C. This is your Reference Standard (

    
    ). 
    

Step 2: Routine Measurement Protocol

  • Instrument: Abbe Refractometer or Digital Refractometer (e.g., Anton Paar, Mettler Toledo).[1]

  • Temperature Control: Circulating water bath set to 20.0°C ± 0.1°C.

  • Sample Prep: Filter sample through a 0.45 µm PTFE syringe filter to remove particulate salts (

    
     byproducts).
    

Step 3: Temperature Correction Organic halides have high coefficients of thermal expansion. If measurement at 20°C is impossible, correct using the coefficient (


):


[1]
  • For dibromoalkanes,

    
    .[1]
    
  • Example: If measured at 24°C, add

    
     to the reading.
    
Data Interpretation & Decision Logic

The following decision tree illustrates the workflow for releasing a batch of 1,1-dibromononane.

ValidationLogic Start Batch Synthesis Complete Filter Filtration (0.45 µm PTFE) Start->Filter MeasureRI Measure RI @ 20.0°C Filter->MeasureRI Compare Compare to Reference Standard MeasureRI->Compare Pass Within ±0.0005? Compare->Pass Release PASS: Release Batch Pass->Release Yes FailLow RI < Spec (Low Value) Pass->FailLow No (< Ref) FailHigh RI > Spec (High Value) Pass->FailHigh No (> Ref) ActionLow Suspect Unreacted Nonanal FailLow->ActionLow ActionHigh Suspect Polymerization or Isomerization FailHigh->ActionHigh NMR Perform 1H-NMR (Definitive Check) ActionLow->NMR ActionHigh->NMR

Figure 1: Analytical decision matrix for 1,1-dibromononane batch release. Note that RI serves as the primary gatekeeper to reduce expensive NMR usage.

Case Study: Mock Validation Data

The table below simulates a validation run comparing three batches against a verified standard.

Sample IDRI (

)
DeviationGC-MS Purity*NMR PurityConclusion
Std-Ref 1.4965 0.0000 94.5% 99.8% Reference
Batch A1.4963-0.000294.2%99.5%Pass
Batch B1.4820-0.014598.0%85.0%Fail (Residual Nonanal)
Batch C1.4966+0.000188.0%99.6%Pass (GC Artifact)

Analysis of Batch C: Batch C shows a perfect RI but a low GC-MS purity (88%).[1] The GC-MS likely shows a "new" peak corresponding to 1-bromo-1-nonene.[1] Since the NMR confirms 99.6% purity, the alkene seen in GC is an artifact of thermal degradation in the injector port . This validates why RI is the superior routine check.

References
  • Sigma-Aldrich. 1,9-Dibromononane Product Specification (Comparative Isomer Data). Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11201, 1,1-Dibromoethane (Homolog Reference).[1] Retrieved from .[1]

  • University of Toronto Scarborough. Refractive Index and Temperature Correction Principles. Retrieved from .[1]

  • Li, X., et al. (2016). Thermal degradation pathways of brominated flame retardants (Geminal/Vicinal Bromide Instability).[1] ResearchGate.[2][3] Retrieved from .

  • ChemicalBook. 1-Nonanal Physical Properties (Impurity Reference). Retrieved from .[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,1-Dibromononane

Executive Summary & Immediate Directives 1,1-Dibromononane (C₉H₁₈Br₂) is a heavy, halogenated alkyl bromide. Unlike common solvents, its high molecular weight and specific geminal-dibromide structure require strict adher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

1,1-Dibromononane (C₉H₁₈Br₂) is a heavy, halogenated alkyl bromide. Unlike common solvents, its high molecular weight and specific geminal-dibromide structure require strict adherence to Halogenated Organic Waste protocols.

Critical Safety Directive:

  • DO NOT mix with strong bases (e.g., NaOH, KOH, alkoxides). 1,1-dihaloalkanes are susceptible to dehydrohalogenation, potentially generating vinyl halides or carbenes in exothermic reactions.

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and persists in the environment.

  • Disposal Path: High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of 1,1-Dibromononane is the foundation of a safe disposal plan. While 1,9-dibromononane is more common, the 1,1-isomer shares the core hazards of the alkyl bromide class but with unique reactivity at the geminal carbon.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Alkyl Gem-DibromideMust be segregated into "Halogenated Waste".[1]
Physical State Liquid (Colorless to Yellow)Use liquid-tight, chemically resistant containers (HDPE/Glass).
Flash Point >110°C (Estimated)*Combustible but not highly flammable (Not D001).
Reactivity Sensitive to Strong Bases/OxidizersRisk of violent reaction. Keep away from alkali metals (Li, Na).
Toxicity Skin/Eye Irritant; Aquatic ToxinFull PPE (Nitrile gloves, goggles) required.
RCRA Status Non-Listed (Characteristic)Treat as Hazardous Waste due to toxicity/halogen content.

*Note: Flash point estimated based on the structural isomer 1,9-dibromononane. Treat as combustible.

Pre-Disposal: Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of waste accidents.

Segregation Rules
  • Halogenated vs. Non-Halogenated: 1,1-Dibromononane must be placed in the Halogenated waste stream. Mixing with non-halogenated solvents (e.g., Acetone, Ethanol) dramatically increases disposal costs and complicates incineration.

  • Incompatibility Check: Ensure the waste container does not contain:

    • Strong Acids (Sulfuric, Nitric)

    • Strong Bases (Sodium Hydroxide, Ammonia)

    • Oxidizers (Peroxides, Permanganates)

Packaging Protocols
  • Primary Container: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Closure: Screw caps must be vapor-tight. Do not use parafilm or foil as a primary seal.

Operational Workflows

Routine Waste Disposal Workflow

This workflow defines the standard operating procedure (SOP) for removing 1,1-Dibromononane from the laboratory.

DisposalWorkflow Start Waste Generation (1,1-Dibromononane) Check Contaminant Check: Is it mixed with Acids/Bases? Start->Check Neutralize Neutralize/Quench in Fume Hood Check->Neutralize Yes Segregate Segregate into HALOGENATED Waste Stream Check->Segregate No Neutralize->Segregate Container Transfer to HDPE/Glass Container (Leave 10% Headspace) Segregate->Container Label Affix Hazardous Waste Label (List all constituents %) Container->Label Store Store in SAA (Satellite Accumulation Area) Label->Store Pickup Request EHS Pickup (Incineration) Store->Pickup

Figure 1: Decision logic for the safe segregation and disposal of 1,1-Dibromononane waste.

Spill Response Protocol (Minor Spill < 100mL)
  • Evacuate & Ventilate: Alert nearby personnel. Open fume hoods to maximum draw.

  • PPE Up: Wear double nitrile gloves, lab coat, and safety goggles.

  • Contain: Use a spill pillow or inert absorbent (vermiculite/sand). Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with 1,1-Dibromononane."

  • Decontaminate: Wash the surface with soap and water.[2]

Regulatory Compliance & Documentation

Labeling Requirements

Every container must carry a hazardous waste label before the first drop of waste is added.[3]

  • Contents: Clearly write "1,1-Dibromononane" (Do not use abbreviations or chemical formulas like C9H18Br2).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Waste Code: While 1,1-Dibromononane is not a P- or U-listed waste, it is processed as D001 (if ignitable mixture) or generally as Halogenated Solvent Waste (often aggregated under F-codes F001-F005 if spent solvents are present).

  • Destruction Method: The EPA requires incineration for halogenated organics to ensure complete destruction of the carbon-halogen bond and capture of the resulting acid gases (HBr).

References

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Halogenated Solvents (F-List). [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • PubChem. 1,1-Dibromoalkane Reactivity & Properties. [Link]

Sources

Handling

Operational Safety Guide: 1,1-Dibromononane Handling &amp; PPE

Topic: Personal protective equipment for handling 1,1-Dibromononane Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1,1-Dibromononane Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Executive Safety Assessment

Chemical Identity Distinction: This guide specifically addresses 1,1-Dibromononane (a geminal dihalide, where two bromine atoms are attached to the C1 position). Note: If you intended to handle the more common cross-linker 1,9-Dibromononane (terminal dihalide, CAS 4549-33-1), the physical handling protocols below remain valid, but the reactivity profile differs.

Hazard Profile (Geminal Dihalide Specifics): Unlike simple alkyl halides, 1,1-dibromoalkanes possess unique reactivity. They are precursors to carbenoids (via lithium-halogen exchange) and can hydrolyze to aldehydes.

  • Primary Route of Entry: Dermal absorption (Highly Lipophilic).

  • Acute Risks: Severe skin/eye irritation (H315, H319), potential respiratory tract irritation.

  • Chronic Risks: As a gem-dihalide, it acts as a bifunctional alkylating agent. While specific toxicological data for the C9 isomer is sparse, the "Precautionary Principle" mandates treating it as a potential mutagen, similar to its lower molecular weight homologs (e.g., 1,1-dibromoethane).

Physical Properties (Estimated for C9 Gem-Dihalide):

Property Value / Characteristic Operational Implication
State Liquid (Colorless to pale yellow) Splash risk exists; use positive displacement pipettes.
Density ~1.3 - 1.4 g/mL Heavier than water; sinks in aqueous phases.
Volatility Low (B.P. > 250°C est.) Low inhalation risk at RT, but high risk if heated/aerosolized.

| Lipophilicity | High (LogP > 4.5) | Rapidly permeates standard nitrile gloves. |

The Barrier Strategy: PPE Selection

Standard laboratory nitrile gloves provide insufficient protection against halogenated hydrocarbons for durations exceeding a few minutes. The non-polar bromine substituents facilitate rapid diffusion through the nitrile polymer matrix.

Hand Protection Matrix
Exposure ScenarioRecommended BarrierBreakthrough Time (Est.)Protocol
Incidental Splash Double Nitrile (min 5 mil outer)< 5 MinutesInspect immediately upon contact. Remove outer glove, wash hands, replace.
Preparative / Handling Laminate Film (Silver Shield/Norfoil)> 480 MinutesMandatory for decanting, synthesis, or spill cleanup. Poor dexterity; wear outer nitrile for grip.
Heavy Exposure Viton® / Butyl Rubber > 240 MinutesUse for bulk transfer (>100mL). Excellent chemical resistance but expensive.

Scientific Rationale: Halogenated alkanes cause degradation (swelling) of nitrile and latex. Laminate films (EVOH/PE) utilize a multi-layer structure that creates a tortuous path for organic solvents, effectively blocking permeation.

Respiratory & Body Protection [1][2][3]
  • Respiratory: Work strictly within a certified Chemical Fume Hood (face velocity 80-100 fpm). If working outside containment (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor (OV) cartridges is required.

  • Body: Tyvek® lab coat or chemically resistant apron (if handling >500mL). Standard cotton coats absorb lipophilic liquids, keeping the hazard against the skin.

PPE Decision Logic (Visualization)

The following logic flow dictates the PPE requirements based on the operational scale and task.

PPE_Selection cluster_rationale Logic Rationale Start Task Assessment Scale Volume / Scale Start->Scale Small < 10 mL (Analytical) Scale->Small Low Risk Large > 10 mL (Prep/Synthesis) Scale->Large High Risk L1 Level 1: Double Nitrile + Fume Hood Small->L1 Heat Heating or Pressurization? Large->Heat L2 Level 2: Silver Shield (Laminate) + Face Shield + Fume Hood Heat->L2 No L3 Level 3: Blast Shield + Laminate Gloves + Active Ventilation Heat->L3 Yes Rationale Heat increases vapor pressure and permeation rate.

Figure 1: Decision logic for selecting Personal Protective Equipment based on volume and energy input. Note that heating halogenated alkanes significantly degrades glove breakthrough times.

Operational Protocols
A. Handling & Transfer
  • Engineering Control: All transfers must occur inside a fume hood.

  • Vessel Selection: Use glass (borosilicate) or Teflon (PTFE). Avoid polystyrene or standard plastics which may dissolve or leach.

  • Pipetting: Use positive displacement pipettes . The high density and low surface tension of 1,1-dibromononane can cause it to "drip" from air-displacement tips, creating contamination risks.

  • Syringe Technique: When using needles, ensure Luer-lock fittings are secure. The hydraulic pressure required to push viscous oils can cause slip-tip needles to eject, spraying the chemical.

B. Spill Response Workflow

In the event of a spill outside the fume hood, immediate evacuation of the immediate area is required to assess respiratory risks.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50 mL) In Hood Assess->Minor Major Major (>50 mL) Or Outside Hood Assess->Major PPE_Don Don Silver Shield Gloves + Goggles Minor->PPE_Don Evac Evacuate Lab Call EHS Major->Evac Absorb Absorb with Polypropylene Pads (Do NOT use paper towels) PPE_Don->Absorb Clean Double Wash Surface (Soap/Water -> Ethanol) Absorb->Clean Waste Seal in Haz Waste Tag: 'Halogenated Organic' Clean->Waste

Figure 2: Step-by-step spill response protocol. Note the prohibition of paper towels, which offer no barrier to permeation.

C. Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with strong oxidizers or strong bases (e.g., hydroxides, alkoxides) in the waste container. Geminal dibromides can undergo dehydrohalogenation with strong bases to form alkynes or vinyl bromides, generating heat and pressure.

  • Container: High-density polyethylene (HDPE) or glass.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11201, 1,1-Dibromoethane (Homolog Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.